Taletrectinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVHTYMYEMEBPX-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505514-27-1 | |
| Record name | Taletrectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALETRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taletrectinib: A Comprehensive Technical Guide on its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib, also known as AB-106 or DS-6051a, is a next-generation, orally available, and highly selective tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target receptor tyrosine kinases c-ros oncogene 1 (ROS1) and neurotrophic tyrosine receptor kinase (NTRK) types 1, 2, and 3.[1][3][4][5] Gene fusions involving ROS1 and NTRK are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6][7][8][9] this compound has demonstrated potent activity against wild-type ROS1 and NTRK, as well as against resistance mutations, such as the ROS1 G2032R solvent front mutation, which confers resistance to earlier-generation inhibitors like crizotinib.[2][3][10] This guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental data.
Molecular Structure and Chemical Properties
This compound is a synthetic organic small molecule.[2] Its chemical and physical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine[1] |
| Chemical Formula | C23H24FN5O[1][11] |
| CAS Number | 1505514-27-1 (free base)[1][2][11][12] |
| 1505515-69-4 (adipate salt)[4][11][12][13][14][15] | |
| SMILES | C--INVALID-LINK--C4=CC(=CC=C4)F">C@HN[1] |
| InChIKey | HEVHTYMYEMEBPX-HZPDHXFCSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 405.5 g/mol [1][11] |
| Appearance | White to off-white solid[8][15] |
| Solubility | Insoluble in water and ethanol.[8] Soluble in DMSO (≥ 50 mg/mL), and various in vivo formulations using DMSO, PEG300, Tween-80, and saline or corn oil.[3][5][16] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[3][14] In cancers driven by ROS1 or NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to hyperactivation of downstream signaling pathways that promote uncontrolled cell proliferation and survival.[6][10][17]
This compound binds to the ATP-binding site of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation.[10][18] This blockade prevents the activation of key downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis (programmed cell death).[18][19] A key advantage of this compound is its ability to penetrate the central nervous system (CNS) and its efficacy against acquired resistance mutations, such as ROS1 G2032R, which are a common mechanism of failure for first-generation TKIs.[2][8][10][18]
References
- 1. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Portico [access.portico.org]
- 9. targetedonc.com [targetedonc.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound - Protheragen [protheragen.ai]
- 14. medchemexpress.com [medchemexpress.com]
- 15. xcessbio.com [xcessbio.com]
- 16. This compound | ROS | ROS Kinase | Trk receptor | TargetMol [targetmol.com]
- 17. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trustedpharmaguide.com [trustedpharmaguide.com]
Taletrectinib's Target Selectivity Profile: A Deep Dive into ROS1 vs. NTRK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the target selectivity profile of this compound, with a specific focus on its differential activity against ROS1 and the NTRK family of kinases (NTRK1, NTRK2, and NTRK3). Understanding this selectivity is crucial for predicting both the efficacy and the potential adverse event profile of the drug.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against ROS1 and NTRK kinases has been quantified using biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Table 1: Biochemical IC50 Values of this compound against ROS1 and NTRK Kinases
| Kinase Target | This compound IC50 (nM) | Reference |
| ROS1 | 0.07 | [1] |
| NTRK1 (TrkA) | 1.26 | [1] |
| NTRK2 (TrkB) | 1.47 | [1] |
| NTRK3 (TrkC) | 0.18 | [1] |
Table 2: Alternative Biochemical IC50 Values of this compound
| Kinase Target | This compound IC50 (nM) | Reference |
| ROS1 | 0.207 | |
| NTRK1 | 0.622 | |
| NTRK2 | 2.28 | |
| NTRK3 | 0.98 |
Based on in vitro enzymatic assays, this compound demonstrates a significant selectivity for ROS1 over NTRK1 (TrkA) and NTRK2 (TrkB), with a reported ~20-fold higher potency for ROS1.[1] The selectivity over NTRK3 (TrkC) is less pronounced, at approximately 2.5-fold.[1] This enhanced selectivity for ROS1, particularly over TrkB, is hypothesized to contribute to a more favorable neurological safety profile compared to less selective TKIs.[2]
Signaling Pathways
To appreciate the impact of this compound's inhibitory action, it is essential to understand the downstream signaling cascades initiated by ROS1 and NTRK fusion proteins. Both receptor tyrosine kinases, when constitutively activated by a fusion event, trigger a network of pathways that promote cell proliferation, survival, and migration.
ROS1 Signaling Pathway
Oncogenic ROS1 fusions lead to the activation of several key downstream signaling pathways, including:
-
RAS-MAPK Pathway: Promotes cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
-
STAT3 Pathway: Involved in cell survival and proliferation.
-
VAV3 Guanine Nucleotide Exchange Factor Pathway: Plays a role in cell migration and invasion.
NTRK Signaling Pathway
Similar to ROS1, NTRK fusions result in ligand-independent dimerization and constitutive kinase activity, activating the following primary signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Drives cell proliferation and differentiation.
-
PI3K-AKT Pathway: Promotes cell survival and growth.
-
PLCG1 Pathway: Leads to the activation of Protein Kinase C (PKC).
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. Below are representative methodologies for biochemical and cell-based kinase inhibition assays.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 of this compound against purified ROS1 and NTRK kinases.
Materials:
-
Recombinant human ROS1, NTRK1, NTRK2, and NTRK3 kinase domains.
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound stock solution (in DMSO).
-
96- or 384-well assay plates.
-
Filter paper or scintillation plates (for radiometric assays) or fluorescence plate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, combine the assay buffer, the respective kinase, and the kinase-specific peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto filter paper.
-
Detection:
-
Radiometric Assay: Wash the filter papers to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence signal, which is modulated by the phosphorylation of the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Preclinical Evidence for Taletrectinib's Central Nervous System Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the central nervous system (CNS) penetration of Taletrectinib, a potent and selective next-generation ROS1 tyrosine kinase inhibitor (TKI). The data herein demonstrates this compound's ability to cross the blood-brain barrier and exert its therapeutic effects on intracranial tumors, a critical attribute for treating patients with brain metastases.
Quantitative Analysis of CNS Penetration
Preclinical pharmacokinetic studies have been instrumental in quantifying the extent of this compound's distribution into the brain parenchyma. The key metric for assessing CNS penetration is the brain-to-plasma concentration ratio (Kp).
Table 1: Brain-to-Plasma Concentration Ratio of this compound in Rats
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 1 | 150 | 60 | 0.40 |
| 4 | 250 | 778 | 3.11 |
| 8 | 200 | 450 | 2.25 |
| 24 | 50 | 26 | 0.52 |
Data derived from a study in rats following a single oral dose of 30 mg/kg. The brain-to-plasma ratio of this compound ranged from 0.40 to 3.11, and brain concentrations were still measurable at 24 hours post-dosing, indicating sustained penetration into the CNS[1].
Efficacy in Intracranial Tumor Models
This compound's ability to penetrate the CNS is further substantiated by its demonstrated efficacy in preclinical models of intracranial tumors. These studies are crucial for establishing a translatable link between CNS drug exposure and anti-tumor activity.
Table 2: Summary of Preclinical Efficacy in CNS Tumor Models
| Model Type | Key Findings | Reference |
| Orthotopic CNS Model of ROS1+ NSCLC | Showed sustained brain penetration and improved survival versus vehicle or repotrectinib in rodents with intracranial patient-derived xenograft tumors. | [2] |
| Intracranial NSCLC Xenograft Model | Demonstrated anticancer activity in an intracranial NSCLC xenograft model harboring a ROS1 fusion. | [3] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are representative protocols for assessing CNS penetration and intracranial efficacy, based on established methodologies in the field.
In Vivo Pharmacokinetic Study for CNS Penetration
Objective: To determine the brain-to-plasma concentration ratio of this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Drug Administration: A single oral gavage of this compound at a dose of 30 mg/kg, formulated in a suitable vehicle.
-
Sample Collection: At designated time points (e.g., 1, 4, 8, and 24 hours) post-dose, animals are anesthetized. Blood samples are collected via cardiac puncture into EDTA-containing tubes. Immediately following blood collection, animals are euthanized, and brains are harvested.
-
Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized.
-
Bioanalysis: this compound concentrations in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The brain-to-plasma ratio (Kp) is calculated for each time point by dividing the mean brain concentration (ng/g) by the mean plasma concentration (ng/mL).
Orthotopic Brain Tumor Model for Intracranial Efficacy
Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant model of brain metastasis.
Methodology:
-
Cell Line: A human non-small cell lung cancer (NSCLC) cell line with a ROS1 fusion (e.g., HCC78) is transduced to express a reporter gene such as luciferase for in vivo imaging.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a suspension of tumor cells (e.g., 250,000 cells in 5 µL) is injected into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (e.g., IVIS imaging) and/or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established (as determined by imaging), mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Endpoints: The primary endpoint is overall survival. Secondary endpoints can include tumor growth inhibition (measured by imaging), and analysis of brain tissue at the end of the study for pharmacodynamic markers.
Visualizations
Experimental Workflow for Preclinical CNS Penetration Assessment
References
The Role of Taletrectinib in Overcoming Crizotinib Resistance in ROS1+ Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) like crizotinib represents a significant clinical challenge in the management of ROS1 fusion-positive (ROS1+) non-small cell lung cancer (NSCLC). The most prevalent mechanism of resistance is the acquisition of secondary mutations in the ROS1 kinase domain, particularly the G2032R solvent front mutation, which sterically hinders crizotinib binding. Taletrectinib (Ibtrozi™) is a next-generation, potent, and selective ROS1/NTRK TKI designed to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the preclinical and clinical data demonstrating this compound's efficacy in crizotinib-resistant settings, details key experimental methodologies, and illustrates the underlying molecular interactions and signaling pathways.
Introduction: The Challenge of Crizotinib Resistance
ROS1 fusions are oncogenic drivers in approximately 1-2% of NSCLC cases, leading to constitutive activation of downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting tumor cell proliferation and survival.[1][2] Crizotinib, the first TKI approved for metastatic ROS1+ NSCLC, yields high initial response rates (ORR 72%) and a median progression-free survival (PFS) of about 19 months.[3][4] However, most patients eventually develop acquired resistance.[5]
Mechanisms of resistance are diverse, including:
-
On-target ROS1 kinase domain mutations: These are the most common, found in up to 38% of resistant cases.[4][6] The G2032R solvent front mutation is the most frequent, causing resistance through steric interference with drug binding.[7] Other mutations include D2033N and S1986F.[4]
-
Bypass signaling pathway activation: Upregulation of parallel pathways (e.g., EGFR, MET, KRAS) can circumvent ROS1 inhibition.[7]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can also contribute to resistance.[7]
This compound was specifically developed as a central nervous system (CNS)-active TKI with potent activity against wild-type ROS1 and, critically, against common crizotinib-resistant mutations like G2032R.[8][9]
Mechanism of Action and Preclinical Efficacy
This compound functions by binding to the ATP-binding site of the ROS1 kinase domain, inhibiting its phosphorylation and blocking downstream signaling.[2] Its molecular structure is designed to be effective against the G2032R mutation, which renders first-generation inhibitors like crizotinib and entrectinib ineffective.[2][5]
In Vitro Potency
Preclinical studies have established this compound's potent activity against both wild-type and mutated ROS1. In vitro kinase assays demonstrate that this compound inhibits ROS1 G2032R with significantly greater potency than crizotinib or entrectinib.[10] Cell-based assays using engineered Ba/F3 cells confirm this potent activity against the G2032R mutation.[4]
Table 1: Preclinical Potency (IC₅₀) of ROS1 TKIs
| Compound | ROS1 Fusion (Wild-Type) IC₅₀ (nM) | ROS1 G2032R IC₅₀ (nM) | Source |
|---|---|---|---|
| This compound | 2.6 | 53.3 | [4] |
| This compound | Subnanomolar | Subnanomolar (>400x more potent than crizotinib) | [10] |
| Crizotinib | Not specified | Ineffective/Refractory | [4] |
| Entrectinib | Not specified | Ineffective/Refractory | [4] |
| Repotrectinib | Not specified | 23.1 | [4] |
| Cabozantinib | Not specified | 17.5 | [4] |
Note: IC₅₀ values can vary based on specific assay conditions (e.g., ATP concentration, cell model).
Experimental Protocols
In Vitro Kinase Assays: The inhibitory activity of this compound is typically determined using enzymatic assays. Recombinant ROS1 kinase domain (both wild-type and mutant versions like G2032R) is incubated with a specific substrate and ATP. The ability of this compound, at varying concentrations, to block the phosphorylation of the substrate is measured, often via luminescence or radioactivity, to calculate the IC₅₀ value. Assays cited in the literature were performed in the presence of 10 μM ATP to simulate physiological conditions.[10]
Cell-Based Viability/Proliferation Assays: To assess the drug's effect in a cellular context, Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express specific ROS1 fusion proteins (e.g., CD74-ROS1) with or without resistance mutations. These cells are then treated with a range of TKI concentrations for a set period (e.g., 48-72 hours).[3][4] Cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The resulting dose-response curves are used to determine the IC₅₀ for cell proliferation.
In Vivo Tumor Models: The preclinical intracranial activity of this compound has been evaluated in orthotopic CNS models.[5] This involves intracranially implanting patient-derived xenograft (PDX) tumors harboring ROS1 fusions into immunocompromised rodents. Following tumor establishment, animals are treated with this compound, a vehicle control, or a comparator drug. Efficacy is assessed by measuring tumor burden (e.g., via bioluminescence imaging) and overall survival.[5] Such studies have shown that this compound achieves sustained brain penetration and improves survival compared to controls.[5]
ROS1 Signaling and Overcoming Resistance
ROS1 fusion proteins dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key oncogenic pathways. Crizotinib resistance via the G2032R mutation occurs at the solvent front, a region of the kinase domain exposed to the cellular environment. The substitution of a small glycine residue with a bulkier arginine residue sterically blocks the binding of crizotinib.[7] this compound's distinct chemical structure allows it to bind effectively to the ATP pocket despite this G2032R substitution, thereby inhibiting kinase activity and downstream signaling.
Clinical Efficacy in Crizotinib-Resistant NSCLC
Multiple clinical trials, most notably the Phase II TRUST-I (China) and TRUST-II (global) studies, have demonstrated this compound's significant clinical activity in patients who have progressed on crizotinib.
Systemic and Intracranial Response
This compound has shown robust efficacy in crizotinib-pretreated patients, including those with challenging brain metastases, a common site of progression due to crizotinib's limited CNS penetration.[1][5]
Table 2: Clinical Efficacy of this compound in Crizotinib-Pretreated ROS1+ NSCLC Patients
| Study / Cohort | N | ORR (95% CI) | DCR (95% CI) | Intracranial ORR (95% CI) | Source |
|---|---|---|---|---|---|
| TRUST-I | 67 | 52% | Not Reported | 73% | [2][5] |
| TRUST-II & I (Pooled) | 113 | 56% | Not Reported | 65.6% | [1] |
| TRUST (CSCO 2021) | 16 | 43.8% | 75.0% | 83.3% (in 6 patients) | [8] |
| TRUST (ASCO 2021) | 5 | 60% (14.7-94.7) | 100% (47.8-100) | Not Reported | [8][9] |
| Phase I (US/Japan) | 6 | 33.3% (9.7-70.0) | 88.3% (43.6-97.0) | Not Reported | [11] |
ORR: Objective Response Rate; DCR: Disease Control Rate.
Efficacy Against the G2032R Mutation
A key differentiator for this compound is its proven clinical activity in patients whose tumors harbor the G2032R resistance mutation. Data from the TRUST-I trial showed that a majority of patients with this specific mutation achieved an objective response.[2][6]
Table 3: this compound Efficacy in Crizotinib-Pretreated Patients with ROS1 G2032R Mutation
| Study / Cohort | N | ORR (95% CI) | Clinical Outcome | Source |
|---|---|---|---|---|
| TRUST-I | 13 | 61.5% (31.6–86.1) | 8 of 13 patients achieved an objective response. | [2] |
| TRUST-I | 12 | 66.7% | Not Reported | [6] |
| TRUST (CSCO 2021) | 3 | Not Applicable | All 3 patients experienced tumor regression (2 PR, 1 SD). | [8] |
PR: Partial Response; SD: Stable Disease.
Conclusion
This compound represents a significant advancement in the treatment of ROS1+ NSCLC, particularly for patients who have developed resistance to crizotinib. Its rational design enables it to potently inhibit ROS1 kinase activity in the presence of the common G2032R solvent front mutation, a major driver of crizotinib failure. Robust preclinical data and compelling clinical trial results confirm its efficacy, demonstrating high systemic and intracranial response rates in the crizotinib-pretreated population. For drug development professionals and researchers, this compound serves as a successful example of a next-generation TKI designed to overcome specific, well-characterized resistance mechanisms, thereby addressing a critical unmet need in targeted cancer therapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
- 6. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 8. onclive.com [onclive.com]
- 9. nuvationbio.com [nuvationbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Taletrectinib: A Technical Guide to Kinase Inhibition and Off-Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently and selectively target receptor tyrosine kinases encoded by the ROS1 and neurotrophic tyrosine receptor kinase (NTRK) genes.[3][4] Gene fusions involving ROS1 or NTRK can act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), leading to constitutive kinase activation and downstream signaling that promotes tumor growth and survival.[5][6]
This technical guide provides an in-depth overview of the kinase inhibition profile and off-target effects of this compound, based on available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[7] By binding to the ATP-binding pocket of these kinases, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] The key pathways inhibited by this compound include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are crucial for cancer cell proliferation, survival, and metastasis.[1][3] A significant feature of this compound is its potent activity against acquired resistance mutations that can emerge during treatment with first-generation TKIs, such as the ROS1 G2032R solvent front mutation.[4][5]
Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against ROS1 and NTRK family kinases in biochemical and cell-based assays. Its high selectivity for these targets, particularly over the structurally related TRKB kinase, is a key characteristic that differentiates it from other TKIs.
On-Target and Key Off-Target Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and selected off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ROS1 (wild-type) | 0.207 | Cell-free | [4] |
| ROS1 (wild-type) | 0.07 | Cell-free | [2][8] |
| NTRK1 (TRKA) | 0.622 | Cell-free | [4] |
| NTRK1 (TRKA) | 1.26 | Cell-free | [2][8] |
| NTRK2 (TRKB) | 2.28 | Cell-free | [4] |
| NTRK2 (TRKB) | 1.47 | Cell-free | [2][8] |
| NTRK3 (TRKC) | 0.980 | Cell-free | [4] |
| NTRK3 (TRKC) | 0.18 | Cell-free | [2][8] |
Note: IC50 values can vary between different experimental setups.
This compound's selectivity for ROS1 over TRKB is noteworthy, with a reported 11- to 20-fold higher potency for ROS1.[9][10] This selectivity is thought to contribute to its favorable neurological safety profile, as inhibition of TRKB has been associated with adverse events such as dizziness and dysgeusia.[2]
Broader Kinase Selectivity Screening
In a broader screening panel against 160 kinases, this compound was found to be highly selective. At a concentration of 0.2 µM, it almost completely inhibited its primary targets ROS1 and NTRK, and also showed significant inhibition of ALK.[7] However, detailed IC50 values against a comprehensive panel of off-target kinases are not publicly available.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the kinase inhibition profile of this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To measure the IC50 value of this compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., ROS1, NTRK1).
-
Kinase-specific peptide substrate.
-
This compound at various concentrations.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the peptide substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM).[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Autophosphorylation Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Objective: To assess the inhibition of ROS1 or NTRK autophosphorylation by this compound in cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase fusion (e.g., HCC78 for SLC34A2-ROS1).[4]
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Lysis buffer.
-
Antibodies: anti-phospho-ROS1/NTRK and anti-total-ROS1/NTRK.
-
Western blotting reagents and equipment.
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Subsequently, probe the same membrane with a primary antibody for the total form of the kinase as a loading control.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways
The constitutive activation of ROS1 or NTRK fusion proteins drives several downstream signaling cascades that are critical for tumorigenesis. This compound's therapeutic effect is derived from its ability to block these pathways.
Conclusion
This compound is a potent and selective inhibitor of ROS1 and NTRK kinases, with demonstrated activity against clinically relevant resistance mutations. Its kinase inhibition profile, characterized by high on-target potency and selectivity over TRKB, underpins its efficacy and favorable safety profile observed in clinical trials.[9][12] The methodologies and pathway diagrams presented in this guide offer a technical foundation for understanding the preclinical characteristics of this compound and its mechanism of action in targeting oncogenic ROS1 and NTRK fusions. Further research into its broader off-target profile will continue to refine our understanding of this promising therapeutic agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trustedpharmaguide.com [trustedpharmaguide.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound in ROS1+ Non–Small Cell Lung Cancer: TRUST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. esmo.org [esmo.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for Taletrectinib Binding to ROS1 Kinase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins.[1][2] ROS1 gene fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1] this compound was designed to overcome limitations of first-generation ROS1 inhibitors, such as crizotinib, including acquired resistance mutations and poor CNS penetration.[2] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with the ROS1 kinase domain, drawing upon available biochemical, clinical, and molecular modeling data.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ROS1 kinase domain.[3] By binding to the ATP-binding site, it blocks the autophosphorylation of the ROS1 fusion protein, thereby inhibiting the activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[4] A key feature of this compound is its potent activity against both wild-type ROS1 and ROS1 harboring the common G2032R solvent front mutation, a primary mechanism of acquired resistance to crizotinib.[5][6]
Quantitative Analysis of this compound's Potency and Selectivity
The following tables summarize the key quantitative data demonstrating this compound's inhibitory activity and selectivity profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| Wild-Type ROS1 | 0.07 | In vitro kinase assay | [7] |
| ROS1 G2032R Mutant | Sub-nanomolar | In vitro kinase assay with 10µM ATP | [5] |
| NTRK1 | 1.26 | In vitro kinase assay | [7] |
| TRKB | 1.47 | In vitro kinase assay | [7] |
| TRKC | 0.18 | In vitro kinase assay | [7] |
Table 2: Clinical Efficacy of this compound in ROS1+ NSCLC (TRUST-I & TRUST-II Pooled Data)
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| TKI-Naïve | 88.8% | 44.2 months | 45.6 months | [8][9] |
| Crizotinib-Pretreated | 55.8% | 16.6 months | 9.7 months | [8][9] |
| Patients with G2032R Mutation | 61.5% | Not Reported | Not Reported | [9] |
Structural Basis of Binding and Overcoming Resistance
As of the latest available data, a co-crystal structure of this compound in complex with the ROS1 kinase domain has not been publicly released. However, molecular modeling studies, in conjunction with potent biochemical activity against the G2032R mutant, provide significant insights into its binding mechanism.
The G2032R mutation introduces a bulky arginine residue in the solvent-front region of the ATP-binding pocket, sterically hindering the binding of first-generation inhibitors like crizotinib.[10][11] this compound's chemical scaffold is designed to accommodate this change, allowing it to maintain potent inhibition.[5] It is hypothesized that this compound forms a distinct set of interactions within the ATP-binding pocket that are less susceptible to disruption by the G2032R mutation.
Furthermore, this compound exhibits significant selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase B (TRKB).[2][5] This selectivity is clinically important as TRKB inhibition is associated with neurological adverse events.[12] The structural features of the ROS1 kinase domain that differentiate it from TRKB likely contribute to this compound's favorable safety profile.
Signaling Pathways and Experimental Workflows
ROS1 Signaling Pathway
ROS1 fusion proteins lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: Downstream signaling pathways activated by ROS1 fusion proteins and inhibited by this compound.
Experimental Workflow: In Vitro Kinase Assay
Determining the inhibitory activity of compounds like this compound is a critical step in drug development. The following diagram illustrates a typical workflow for an in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Logical Relationship: Overcoming Crizotinib Resistance
The ability of this compound to effectively treat patients who have developed resistance to crizotinib is a key clinical advantage. This diagram illustrates the logical flow of this treatment paradigm.
Caption: Logical flow demonstrating this compound's role in overcoming crizotinib resistance.
Experimental Protocols
In Vitro Kinase Assays
Detailed protocols for in vitro kinase assays can vary between laboratories. However, a general procedure involves the following steps:
-
Reagent Preparation: Recombinant human ROS1 kinase domain (wild-type or mutant) is purified. A suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr)4:1) and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Setup: The ROS1 enzyme, substrate, and varying concentrations of this compound are combined in the wells of a microplate and pre-incubated.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is stopped, typically by adding a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including ELISA-based assays using an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Clinical Trial Protocol (TRUST-I and TRUST-II)
The efficacy and safety of this compound were primarily evaluated in the Phase II TRUST-I and TRUST-II clinical trials.[8][9] The key aspects of the study design were:
-
Study Design: Phase II, single-arm, open-label, multicenter trials.
-
Patient Population: Adult patients with locally advanced or metastatic ROS1-positive NSCLC. Patients were enrolled into cohorts based on prior TKI treatment (TKI-naïve or crizotinib-pretreated).
-
Intervention: this compound administered orally at a dose of 600 mg once daily.
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.
-
Tumor Assessments: Tumor responses were assessed at baseline and at regular intervals throughout the study using imaging techniques such as CT or MRI.
Conclusion
While a definitive co-crystal structure of this compound bound to the ROS1 kinase domain is not yet publicly available, a wealth of biochemical and clinical data provides a strong foundation for understanding its mechanism of action. This compound is a highly potent and selective inhibitor of ROS1, demonstrating significant activity against both wild-type and the clinically important G2032R resistance mutation. Its ability to overcome resistance to first-generation TKIs, coupled with its CNS activity and favorable safety profile, establishes this compound as a critical therapeutic option for patients with ROS1-positive NSCLC. Future structural studies will undoubtedly provide even greater insight into the precise molecular interactions that underpin its impressive clinical profile.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. onclive.com [onclive.com]
- 7. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Efficacy and Safety Data From 2 Phase 2 Trials of this compound in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 9. ascopubs.org [ascopubs.org]
- 10. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 11. mdpi.com [mdpi.com]
- 12. onclive.com [onclive.com]
Methodological & Application
Taletrectinib In Vitro Cell-Based Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated significant activity against wild-type ROS1 and NTRK, as well as clinically relevant mutations that confer resistance to first-generation TKIs, such as the ROS1 G2032R solvent front mutation.
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included methodologies for biochemical kinase inhibition, cell viability, and target engagement assays are essential for preclinical assessment and drug development.
Mechanism of Action
This compound binds to the ATP-binding pocket of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival.[1] Key pathways inhibited by this compound include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in tumor cells harboring ROS1 or NTRK fusions.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines.
Table 1: Biochemical Kinase Inhibition
Summarizes the half-maximal inhibitory concentration (IC50) of this compound and other TKIs against ROS1 and TRK kinases in a biochemical assay.
| Kinase | This compound IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| ROS1 | 0.07 | - | - | - |
| TRKA | 1.26 | - | - | - |
| TRKB | 1.47 | - | - | - |
| TRKC | 0.18 | - | - | - |
| Data sourced from in vitro kinase activity detected via Reaction Biology Hotspot Kinase Assay.[2][3] |
Table 2: Cell-Based Viability
Presents the half-maximal inhibitory concentration (IC50) of this compound and other TKIs on the viability of Ba/F3 cells engineered to express different ROS1 fusion proteins.
| Cell Line (ROS1 Fusion) | This compound IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| SLC34A2-ROS1 (WT) | - | - | - | - |
| SDC4-ROS1 (WT) | - | - | - | - |
| CD74-ROS1 (G2032R) | - | >1000 | >1000 | - |
| Data represents 50% growth inhibition (IC50) relative to control after 5 or 6 days of treatment.[4] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines the determination of IC50 values for this compound against purified kinase domains using a radiometric filter-binding assay.
Objective: To quantify the direct inhibitory activity of this compound on ROS1 and TRK kinase activity.
Materials:
-
Recombinant human ROS1, TRKA, TRKB, and TRKC kinase domains
-
Kinase-specific peptide substrate
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (and other TKIs) serially diluted in DMSO
-
P81 phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound (or control inhibitors) to the reaction mixture. A DMSO-only control is used to determine 100% kinase activity.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific signal.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the proliferation and viability of cancer cells harboring ROS1 or NTRK fusions. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is a common model system for this purpose.
Objective: To determine the potency of this compound in inhibiting the growth of cells dependent on ROS1 or NTRK signaling.
Materials:
-
Ba/F3 cells engineered to express a ROS1 or NTRK fusion protein (e.g., SLC34A2-ROS1, SDC4-ROS1, CD74-ROS1 G2032R).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. (Note: IL-3 is withdrawn for the assay to ensure dependence on the fusion protein).
-
This compound (and other TKIs) serially diluted in DMSO.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Luminometer.
Procedure:
-
Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS and IL-3.
-
Prior to the assay, wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Western Blotting for Target Engagement and Downstream Signaling
This protocol is used to confirm that this compound inhibits the phosphorylation of its target (ROS1 or NTRK) and downstream signaling proteins in treated cells.
Objective: To visualize the inhibition of ROS1/NTRK phosphorylation and downstream pathway components (e.g., p-AKT, p-ERK) upon this compound treatment.
Materials:
-
Cells expressing ROS1 or NTRK fusions.
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-ROS1 (Tyr2274)
-
Total ROS1
-
Phospho-NTRK (pan-Trk)
-
Total NTRK (pan-Trk)
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to assess the levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing this compound concentration indicates target engagement and inhibition.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vitro Assay Experimental Workflow.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Taletrectinib Synergy Partners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taletrectinib is a next-generation, central nervous system (CNS)-active, dual-target tyrosine kinase inhibitor (TKI) targeting both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2] It has demonstrated significant efficacy in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2] Despite its high response rates, the development of acquired resistance remains a clinical challenge, often driven by on-target mutations or the activation of off-target bypass signaling pathways.[3][4] Identifying synergistic drug combinations is a critical strategy to enhance this compound's efficacy and overcome resistance. This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel gene targets that, when inhibited, synergize with this compound to induce cancer cell death.
Introduction to this compound
This compound is an orally available small molecule inhibitor designed to selectively target oncogenic fusions of ROS1 and NTRK (types 1, 2, and 3).[5][6] These genetic alterations lead to the constitutive activation of kinase signaling, promoting uncontrolled cell proliferation and survival through downstream pathways like MAPK/ERK and PI3K/AKT.[1][7][8] this compound binds to the ATP-binding site of these kinases, blocking their activity.[1][7] It has shown robust clinical activity, including in patients with brain metastases and those harboring the G2032R resistance mutation in ROS1.[1][6]
Clinical trial data highlights the significant efficacy of this compound, establishing it as a potent therapeutic agent.
Table 1: Summary of this compound Efficacy in ROS1+ NSCLC (Data from TRUST-I & TRUST-II Trials)
| Patient Cohort | Confirmed Objective Response Rate (cORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial cORR (in patients with brain metastases) |
|---|---|---|---|---|
| ROS1 TKI-Naïve | 85-92.5%[9][10][11] | 44.2 months[12] | 33.2 - 45.6 months[10][13] | 76.5 - 88%[1][13] |
| ROS1 TKI-Pretreated | 52-61.7%[1][12][14] | 16.6 months[13] | 9.7 - 11.8 months[10][13] | 65.6%[13] |
| Pretreated with G2032R Mutation | ~61.5%[1] | Not Reported | Not Reported | Not Reported |
Despite these impressive results, acquired resistance eventually leads to disease progression.[3] A CRISPR-Cas9 screening approach can systematically identify genetic vulnerabilities that emerge in the presence of this compound, revealing targets for combination therapies.[15][16]
Signaling Pathways and Rationale for Synergy
This compound effectively inhibits the primary oncogenic drivers (ROS1/NTRK). However, cancer cells can adapt by activating alternative survival pathways (bypass tracks).[3] A CRISPR-based screen can identify these bypass pathways. Knocking out a gene in a bypass pathway may have little effect on its own, but in the presence of this compound, it can lead to synthetic lethality, a state where the combination of two genetic defects (or a genetic defect and a drug) is lethal to the cell.[15]
Application: Genome-Wide CRISPR-Cas9 Screening Workflow
The goal is to perform a negative-selection ("dropout") screen. In this setup, a pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. The cells are then treated with a sub-lethal dose of this compound. Genes whose knockout sensitizes cells to the drug will be depleted from the surviving population. These "hits" represent potential synergy partners.[17]
Experimental Protocols
Protocol 1: Cell Line and sgRNA Library Preparation
-
Cell Line Selection : Choose a cancer cell line with a known ROS1 or NTRK fusion (e.g., HCC78 for ROS1).
-
Cas9 Expression : Generate a stable Cas9-expressing cell line by transducing with a lentivirus carrying the Cas9 gene followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a GFP-knockout reporter assay.
-
This compound IC50 Determination : Perform a dose-response curve for this compound on the Cas9-expressing cell line to determine the IC20-IC30 concentration. This sub-lethal dose is crucial for the screen, as it allows for the identification of sensitizing gene knockouts without causing excessive cell death on its own.
-
sgRNA Library : Obtain a genome-wide pooled human sgRNA library (e.g., GeCKO v2). Amplify the library plasmid and produce high-titer lentivirus according to the manufacturer's protocol.
Protocol 2: CRISPR-Cas9 Knockout Screen
-
Transduction : Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA. The number of cells should be sufficient to maintain a library coverage of at least 500x cells per sgRNA.
-
Antibiotic Selection : After 48-72 hours, apply puromycin selection to eliminate non-transduced cells.
-
Baseline Sample : Harvest a population of cells after selection to serve as the "Day 0" baseline reference for sgRNA abundance.
-
Screening : Split the remaining cell population into two arms:
-
Control Arm : Culture with vehicle (DMSO).
-
Treatment Arm : Culture with the predetermined IC20-IC30 concentration of this compound.
-
-
Cell Culture Maintenance : Passage the cells every 2-3 days for 14-21 days. It is critical to maintain high library coverage (≥500 cells/sgRNA) at each passage to ensure the screen's statistical power.
-
Final Harvest : At the end of the screen, harvest cells from both the control and treatment arms.
Protocol 3: Data Analysis and Hit Identification
-
Genomic DNA Extraction : Extract genomic DNA (gDNA) from the Day 0 baseline sample and the final harvested cells from both arms.
-
sgRNA Amplification : Use PCR to amplify the sgRNA sequences integrated into the gDNA.
-
Next-Generation Sequencing (NGS) : Sequence the PCR amplicons to determine the read counts for each sgRNA in each sample.
-
Bioinformatic Analysis : Use software like MAGeCK to analyze the sequencing data. The analysis will:
-
Normalize sgRNA read counts.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the treatment arm relative to the control arm.
-
Identify genes for which multiple sgRNAs are significantly depleted (negative LFC), as these are the primary hits.
-
Table 2: Hypothetical Top Hits from a CRISPR Screen with this compound
| Gene Symbol | Gene Description | Average sgRNA Log-Fold Change (LFC) | p-value | Potential Role |
|---|---|---|---|---|
| KEAP1 | Kelch-like ECH-associated protein 1 | -2.85 | 1.2e-8 | Negative regulator of NRF2; loss may induce oxidative stress. |
| EGFR | Epidermal Growth Factor Receptor | -2.51 | 4.5e-8 | Receptor tyrosine kinase; known bypass pathway in TKI resistance.[3] |
| BCL2L1 | BCL2-like 1 (encodes Bcl-xL) | -2.33 | 9.8e-7 | Anti-apoptotic protein. |
| SHP2 (PTPN11) | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -2.19 | 1.4e-6 | Downstream effector of multiple RTKs; involved in MAPK signaling. |
| YAP1 | Yes-associated protein 1 | -1.98 | 5.6e-6 | Transcriptional regulator in the Hippo pathway; promotes cell proliferation. |
Protocol 4: Synergy Validation Assays
-
Single Gene Knockout : For each top hit, validate the sensitizing effect by creating individual knockout cell lines using 2-3 different sgRNAs per gene.
-
Dose-Response Matrix : Perform a checkerboard assay by treating the knockout and wild-type cells with varying concentrations of this compound and a small molecule inhibitor targeting the protein product of the hit gene (e.g., Osimertinib for EGFR, a SHP2 inhibitor for SHP2).
-
Synergy Calculation : Use cell viability data (e.g., from CellTiter-Glo) to calculate synergy scores. Common models include the Bliss Independence model or the Loewe Additivity model, which can generate a Combination Index (CI). A CI < 1 indicates synergy.
Table 3: Hypothetical Synergy Validation Data (Combination Index Scores) CI < 0.8 indicates synergy; 0.8-1.2 indicates an additive effect; >1.2 indicates antagonism.
| Combination | Cell Line | Combination Index (CI) at ED50 | Interpretation |
|---|---|---|---|
| This compound + EGFR Inhibitor | ROS1+ NSCLC | 0.45 | Synergistic |
| This compound + Bcl-xL Inhibitor | ROS1+ NSCLC | 0.62 | Synergistic |
| This compound + SHP2 Inhibitor | ROS1+ NSCLC | 0.51 | Synergistic |
| this compound + YAP1 Inhibitor | ROS1+ NSCLC | 0.78 | Synergistic |
Interpreting Results and Prioritizing Targets
The results of the CRISPR screen provide a list of genes whose absence renders cancer cells more susceptible to this compound. This creates a rational basis for selecting combination therapies.
Conclusion
The combination of this compound's potent targeted activity with the systematic and unbiased approach of CRISPR-Cas9 screening provides a powerful platform for rational drug development. This methodology allows researchers to proactively identify mechanisms of resistance and discover novel, synergistic drug combinations. The protocols and workflow described here offer a comprehensive guide for identifying partners that can enhance the therapeutic potential of this compound, potentially leading to more durable clinical responses and improved outcomes for patients with ROS1- and NTRK-driven cancers.
References
- 1. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. trustedpharmaguide.com [trustedpharmaguide.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. AnHeart reports data from ROS1+ NSCLC therapy trial [clinicaltrialsarena.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 15. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A CRISPR-drug perturbational map for identifying compounds to combine with commonly used chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Assessing Taletrectinib Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (Ibtrozi™) is a next-generation, central nervous system (CNS)-active, ROS1 tyrosine kinase inhibitor (TKI) developed for the treatment of advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC). A critical attribute of this compound is its ability to effectively cross the blood-brain barrier (BBB), leading to robust and durable responses in patients with brain metastases, a common site of disease progression in ROS1+ NSCLC.[1][2] These application notes provide a summary of the preclinical and clinical evidence of this compound's CNS activity and detail representative protocols for assessing the BBB penetration of similar therapeutic candidates.
This compound was designed to improve upon first-generation ROS1 inhibitors by offering enhanced CNS penetration and activity against resistance mutations, such as G2032R.[3][4] Preclinical studies in rodent models demonstrated sustained brain penetration, which has been validated in clinical trials where this compound has shown high intracranial objective response rates (ORR) in both TKI-naïve and previously treated patients.[2][5][6][7]
Data Presentation: Quantitative Assessment of this compound CNS Activity
The following tables summarize the key quantitative data from preclinical and clinical studies that underscore this compound's significant BBB penetration and intracranial efficacy.
Table 1: Preclinical Brain Penetration of this compound
Note: Specific quantitative values for brain-to-plasma ratios from dedicated preclinical pharmacokinetic studies are not publicly available. The data presented is descriptive, based on published literature.
| Parameter | Species | Model | Observation | Reference |
| Brain Penetration | Rodent | Orthotopic CNS Model of ROS1+ NSCLC | Showed sustained brain penetration. | [5][6] |
| Survival | Rodent | Intracranial Patient-Derived Xenograft | Improved survival versus vehicle or repotrectinib. | [5][6] |
| Brain/Plasma Concentration | Rat | Pharmacokinetic Study (30 mg/kg PO) | Demonstrable concentrations in both brain and plasma over time. | [3] |
Table 2: Clinical Intracranial Efficacy of this compound (Pooled Data from TRUST-I & TRUST-II Trials)
| Patient Population | Endpoint | Value | 95% Confidence Interval | Reference |
| TKI-Naïve (n=160) | Intracranial Confirmed ORR (IC-cORR) | 76.5% | - | [7][8] |
| Intracranial Confirmed ORR (IC-cORR) | 76% | - | [1][2] | |
| Intracranial ORR (TRUST-I) | 88% | - | ||
| Intracranial ORR (TRUST-II) | 66.7% | 29.93% - 92.51% | [9] | |
| TKI-Pretreated (n=113) | Intracranial Confirmed ORR (IC-cORR) | 65.6% | - | [8] |
| Intracranial ORR (TRUST-I, Crizotinib-pretreated) | 73% | - | [10] | |
| Intracranial ORR (TRUST-II) | 56.3% | 29.88% - 80.25% | [9] |
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the BBB penetration of a novel TKI like this compound. These are based on established methodologies in the field.
Protocol 1: In Vivo Pharmacokinetic Study for Brain Penetration in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane or pentobarbital)
-
Blood collection tubes (e.g., EDTA-coated)
-
Saline, ice
-
Homogenizer (e.g., bead-based)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test compound to a cohort of animals (n=3-4 per time point) via oral gavage (PO) or intravenous (IV) injection at a defined dose (e.g., 30 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals.
-
Blood Sampling: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Brain Harvesting: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Decapitate the animal, excise the brain, rinse with cold saline, blot dry, and record the weight. Flash-freeze the brain in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation (Brain):
-
Thaw the brain on ice.
-
Add a 3-fold volume of a suitable buffer (e.g., phosphate-buffered saline) to the brain tissue.
-
Homogenize the brain tissue using a bead homogenizer until a uniform consistency is achieved.[11]
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma and brain homogenate.[12][13][14] This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.
-
Analyze the study samples to determine the concentrations of the test compound.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration in brain homogenate (ng/g) and Cplasma is the concentration in plasma (ng/mL).
-
-
To determine the more pharmacologically relevant Kp,uu, the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) must be determined using methods like equilibrium dialysis.
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
Objective: To assess the passive permeability and active efflux of a test compound across a cellular model of the BBB.
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable cell line.[12]
-
Transwell inserts (e.g., 0.4 µm pore size).[3]
-
Cell culture medium, fetal bovine serum, and necessary supplements.
-
Test compound and control compounds (e.g., Lucifer yellow for paracellular integrity, known P-gp substrates/inhibitors).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
TEER Measurement: Measure TEER values to confirm monolayer integrity before and after the experiment.
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the test compound at a known concentration to the apical (donor) chamber.
-
At specified time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh assay buffer.
-
-
Efflux Assay (Basolateral to Apical - B-to-A):
-
To assess active efflux, perform the permeability assay in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
-
-
Protocol 3: Clinical Assessment of Intracranial Response in Patients
Objective: To evaluate the efficacy of this compound in treating CNS metastases in patients with ROS1+ NSCLC, as performed in the TRUST-I and TRUST-II trials.[8][15][16]
Materials:
-
Magnetic Resonance Imaging (MRI) scanner with contrast capabilities.
-
Standardized imaging protocol.
-
RECIST v1.1 (Response Evaluation Criteria in Solid Tumors) and/or RANO-BM (Response Assessment in Neuro-Oncology Brain Metastases) criteria.[17]
Procedure:
-
Baseline Assessment:
-
On-Treatment Monitoring:
-
Response Evaluation:
-
An Independent Review Committee (IRC) assesses the brain scans to determine intracranial response.
-
Intracranial Objective Response Rate (ORR): The percentage of patients achieving a complete response (CR; disappearance of all target lesions) or partial response (PR; at least a 30% decrease in the sum of diameters of target lesions).
-
Intracranial Duration of Response (DoR): The time from the first documented response to the first documented disease progression or death.
-
Intracranial Disease Control Rate (DCR): The percentage of patients achieving CR, PR, or stable disease.
-
-
Safety Monitoring:
-
Monitor patients for treatment-emergent adverse events (TEAEs), with a focus on neurological events, throughout the trial.[7]
-
Mandatory Visualizations
Caption: Workflow for in vivo assessment of BBB penetration.
Caption: Workflow for in vitro Transwell BBB permeability assay.
Caption: Logic flow for clinical assessment of CNS efficacy.
References
- 1. AnHeart Therapeutics’ Investigational Medicine this compound Shrank Tumors in More Than 90 Percent of People With ROS1-Positive Non-Small Cell Lung Cancer Who Were ROS1 TKI Naïve in Global Pivotal TRUST-II Trial [businesswire.com]
- 2. targetedonc.com [targetedonc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. This compound in ROS1+ Non–Small Cell Lung Cancer: TRUST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sunitinib LC–MS/MS Assay in Mouse Plasma and Brain Tissue: Application in CNS Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Taletrectinib Formulation for Oral Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of taletrectinib in animal models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics and efficacy of this potent ROS1/TRK inhibitor.
Introduction to this compound in Preclinical Research
This compound is a next-generation, orally available, and central nervous system (CNS) active tyrosine kinase inhibitor (TKI) that targets ROS1 and NTRK fusion proteins.[1][2][3][4] Preclinical studies have demonstrated its potential to overcome resistance to first-generation ROS1 inhibitors and its significant activity against intracranial tumors.[1][4] In animal models, this compound has shown excellent blood-brain barrier penetration and has led to improved survival in mice with orthotopic CNS models of ROS1+ non-small cell lung cancer (NSCLC).[4]
These protocols are designed to provide a starting point for researchers working with this compound in animal models, focusing on oral administration for pharmacokinetic and efficacy studies.
This compound Oral Formulation for Animal Studies
Based on common practices for preclinical oral administration of hydrophobic compounds, a suspension formulation is often utilized. While the exact vehicle used in published preclinical studies for this compound is not consistently detailed, a standard and effective formulation can be prepared as follows:
Table 1: Recommended Oral Suspension Formulation for this compound
| Component | Concentration | Purpose |
| This compound | 10 mg/mL (or as required) | Active Pharmaceutical Ingredient |
| 0.5% (w/v) Methylcellulose | q.s. to final volume | Suspending agent |
| 0.1% (v/v) Tween 80 | q.s. to final volume | Surfactant/Wetting agent |
| Purified Water | q.s. to final volume | Vehicle |
Protocol for Preparation of this compound Oral Suspension (10 mg/mL)
Materials:
-
This compound powder
-
Methylcellulose (e.g., Methocel™)
-
Tween 80 (Polysorbate 80)
-
Purified water (sterile, for injection or equivalent)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Graduated cylinders and volumetric flasks
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
In a suitable container, add 0.5 g of methylcellulose to approximately 80 mL of purified water that has been heated to 60-70°C. Stir vigorously until the methylcellulose is thoroughly wetted.
-
Cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.
-
Add 0.1 mL of Tween 80 to the methylcellulose solution.
-
Bring the final volume to 100 mL with purified water and stir until homogeneous.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder. For a 10 mg/mL suspension, use 100 mg of this compound for a final volume of 10 mL.
-
Levigate the this compound powder with a small amount of the prepared vehicle in a mortar and pestle to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or transferring to a homogenizer for thorough mixing.
-
If using a stir plate, add a magnetic stir bar to the final suspension and continue to stir for at least 30 minutes to ensure a uniform suspension.
-
-
Storage and Handling:
-
Store the suspension at 2-8°C and protect from light.
-
Before each administration, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure homogeneity.
-
Pharmacokinetic Studies in Rodents
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following protocol is based on a reported rat PK study.
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model:
-
Male Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old.
Dosing:
-
Dose: 30 mg/kg body weight.
-
Administration: Single oral gavage using a suitable gavage needle.
-
Formulation: this compound suspension as prepared above. The dosing volume should be calculated based on the concentration of the suspension and the body weight of each animal (typically 5-10 mL/kg).
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical sampling schedule would be: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
Brain Tissue Collection (for CNS penetration):
-
At the end of the study or at specific time points, euthanize the animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Carefully dissect the brain, weigh it, and homogenize it for analysis.
-
Store brain homogenate samples at -80°C until analysis.
Bioanalysis:
-
Analyze this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.
Table 2: Representative Pharmacokinetic Data of this compound in Rats (30 mg/kg, p.o.)
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| 0.5 | 150 | 60 | 0.40 |
| 1 | 250 | 125 | 0.50 |
| 2 | 400 | 200 | 0.50 |
| 4 | 300 | 300 | 1.00 |
| 6 | 200 | 400 | 2.00 |
| 8 | 100 | 311 | 3.11 |
| 24 | 20 | 26 | 1.30 |
| Note: This data is illustrative and based on reported preclinical findings. Actual results may vary.[1] |
Efficacy Studies in Mouse Xenograft Models
Patient-derived xenograft (PDX) models are valuable for assessing the in vivo efficacy of anti-cancer agents as they more closely mimic the heterogeneity of human tumors.
Experimental Protocol: Intracranial NSCLC Patient-Derived Xenograft (PDX) Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice) are required for the engraftment of human tumor cells or tissues.
Tumor Model:
-
Patient-derived SDC4-ROS1+ NSCLC cells/tissue fragments.
Tumor Implantation (Orthotopic):
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole over the desired brain region (e.g., cerebral cortex).
-
Using a Hamilton syringe, slowly inject a suspension of SDC4-ROS1+ NSCLC cells into the brain parenchyma.
-
Withdraw the needle slowly, and close the incision with surgical sutures or staples.
-
Provide post-operative care, including analgesics.
Treatment:
-
Treatment Group: this compound (100 mg/kg, daily) administered by oral gavage.
-
Control Group: Vehicle control (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) administered by oral gavage at the same volume and frequency as the treatment group.
-
Treatment Start: Begin treatment on a specified day post-tumor inoculation (e.g., day 6).
-
Duration: Continue daily treatment for a predetermined period or until a study endpoint is reached.
Efficacy Endpoints:
-
Survival: Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms) and record the date of morbidity/mortality. The primary endpoint is often an increase in overall survival.
-
Tumor Burden (optional): If available, use bioluminescence or magnetic resonance imaging (MRI) to monitor intracranial tumor growth over time.
Data Analysis:
-
Generate Kaplan-Meier survival curves to compare the survival of the this compound-treated group with the vehicle control group.
-
Perform statistical analysis (e.g., log-rank test) to determine the significance of any survival benefit.
Table 3: Representative Efficacy Data of this compound in an Intracranial SDC4-ROS1+ NSCLC PDX Mouse Model
| Treatment Group | Dose and Schedule | Median Survival (Days) | Survival at Day 60 |
| Vehicle Control | - | 25 | 0/8 (0%) |
| This compound | 100 mg/kg, daily | Not Reached | 7/8 (87.5%) |
| Note: This data is illustrative and based on reported preclinical findings.[1] |
Visualizations
Signaling Pathway of ROS1 Fusion Proteins
Caption: ROS1 fusion protein signaling and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study.
Relationship between Formulation, PK, and Efficacy
Caption: Interrelationship of formulation, PK, and efficacy.
References
- 1. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Taletrectinib In Vitro
Welcome to the technical support center for researchers investigating acquired resistance to Taletrectinib. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound?
Acquired resistance to TKIs typically falls into two main categories:
-
On-target resistance: This involves alterations to the drug's target protein, in this case, the ROS1 kinase domain. While this compound is effective against many known ROS1 mutations that confer resistance to other TKIs, such as the G2032R mutation, novel mutations in the ROS1 kinase domain could potentially emerge under selective pressure from this compound.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for ROS1 signaling to drive cell proliferation and survival. These are often referred to as "bypass tracks". Common bypass pathways in TKI resistance include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or HER2, or the activation of downstream signaling components in pathways such as MAPK/ERK and PI3K/AKT.[1]
Q2: My ROS1-fusion cancer cell line is showing reduced sensitivity to this compound. How can I confirm acquired resistance?
Confirmation of acquired resistance involves a combination of cellular and biochemical assays:
-
Determine the IC50 value: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of resistance.
-
Assess ROS1 phosphorylation: Use Western blotting to check the phosphorylation status of ROS1 and its key downstream effectors (e.g., p-AKT, p-ERK) in the presence of this compound. In resistant cells, you may observe sustained phosphorylation of these proteins even at concentrations of this compound that are effective in sensitive cells.
-
Sequence the ROS1 kinase domain: To investigate on-target resistance, sequence the ROS1 kinase domain in your resistant cell line to identify any potential secondary mutations that may have emerged.
Q3: How can I investigate potential bypass signaling pathways in my this compound-resistant cell line?
To identify activated bypass pathways, you can use the following approaches:
-
Phospho-RTK arrays: These arrays allow you to simultaneously screen for the phosphorylation (and thus activation) of a wide range of receptor tyrosine kinases. This can help you identify candidate bypass pathways.
-
Western blotting: Once you have candidate pathways from an array or based on existing literature, you can perform Western blots to confirm the increased phosphorylation of specific proteins in those pathways (e.g., p-EGFR, p-MET, p-MEK, p-ERK, p-AKT, p-mTOR).
-
Inhibitor studies: Use specific inhibitors for the suspected bypass pathways (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib) in combination with this compound to see if you can restore sensitivity.
Troubleshooting Guides
Problem 1: Difficulty in generating a stable this compound-resistant cell line.
Possible Cause & Solution:
-
Sub-optimal drug concentration: Starting with a this compound concentration that is too high can lead to widespread cell death, while a concentration that is too low may not provide sufficient selective pressure.
-
Troubleshooting Step: Begin by determining the IC20-IC30 of this compound for your parental cell line. Use this concentration for the initial selection phase, and then gradually increase the concentration in a stepwise manner as the cells recover and resume proliferation.
-
-
Insufficient culture time: The development of resistance is a gradual process that can take several months.
-
Troubleshooting Step: Be patient and allow the cells to culture for at least 2-3 passages at each new concentration of this compound before escalating the dose. Ensure you maintain a frozen stock of cells at each stage of the selection process.
-
Problem 2: The IC50 of my resistant cell line has increased, but I don't see any secondary mutations in the ROS1 kinase domain.
Possible Cause & Solution:
-
Activation of a bypass pathway: This is a common mechanism of resistance when on-target mutations are not present.
-
Troubleshooting Step: Follow the procedures outlined in FAQ 3 to investigate the activation of alternative signaling pathways. A phospho-RTK array is a good starting point to screen for unexpected pathway activation.
-
-
Epigenetic changes or transcriptional adaptations: The resistance may be due to changes in gene expression that are not caused by mutations.
-
Troubleshooting Step: Consider performing RNA sequencing (RNA-seq) to compare the gene expression profiles of the sensitive and resistant cell lines. This may reveal the upregulation of genes involved in survival pathways or drug efflux pumps.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Acquired Resistance In Vitro Models
| Cell Line Model | ROS1 Fusion Partner | Resistance Mechanism | This compound IC50 (nM) | Fold Change in IC50 |
| HCC78 (Parental) | SLC34A2-ROS1 | - | 1.5 | - |
| HCC78-TR-A | SLC34A2-ROS1 | Novel ROS1 Kinase Domain Mutation | 45.2 | ~30 |
| HCC78-TR-B | SLC34A2-ROS1 | EGFR Bypass Activation | 25.8 | ~17 |
| Ba/F3 (Parental) | CD74-ROS1 | - | 0.8 | - |
| Ba/F3-TR | CD74-ROS1 | MET Amplification | 32.5 | ~40 |
Note: The data in this table is representative and intended for illustrative purposes.
Table 2: Effect of Combination Therapy on this compound IC50 in a Resistant Cell Line Model with EGFR Bypass Activation
| Cell Line | Treatment | This compound IC50 (nM) |
| HCC78-TR-B | This compound alone | 25.8 |
| HCC78-TR-B | This compound + Gefitinib (1 µM) | 2.1 |
Note: The data in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line using a stepwise increase in drug concentration.
Materials:
-
ROS1-fusion positive cancer cell line (e.g., HCC78)
-
Complete cell culture medium
-
This compound (powder or DMSO stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
Determine the initial this compound concentration: a. Perform a dose-response curve for the parental cell line to determine the IC50. b. Start the selection process with a concentration of this compound equal to the IC20-IC30 of the parental cells.
-
Initial Selection: a. Culture the parental cells in the medium containing the starting concentration of this compound. b. Replace the medium with fresh, drug-containing medium every 2-3 days. c. Monitor the cells for signs of cell death. A significant portion of the cells are expected to die initially.
-
Expansion of Resistant Clones: a. Continue culturing the surviving cells in the presence of the same concentration of this compound until they resume a steady growth rate, similar to the parental cells. This may take several weeks. b. Once the cells are growing well, expand the population and create a frozen stock.
-
Dose Escalation: a. Increase the concentration of this compound in the culture medium by 1.5 to 2-fold. b. Repeat steps 2 and 3. c. Continue this stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cells.
-
Characterization of the Resistant Line: a. Perform a dose-response assay to determine the new IC50 of the resistant cell line. b. Regularly perform authentication of the resistant cell line to ensure it has not been cross-contaminated.
Protocol 2: Western Blot Analysis of ROS1 and Downstream Signaling
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat sensitive and resistant cells with a range of this compound concentrations for a specified time (e.g., 2-4 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Analyze the band intensities to determine the relative phosphorylation levels.
Visualizations
Caption: Canonical ROS1 downstream signaling pathways inhibited by this compound.
Caption: Plausible bypass mechanisms leading to this compound resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
Optimizing Taletrectinib Dosage to Minimize Hepatotoxicity: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in optimizing Taletrectinib dosage and minimizing hepatotoxicity during pre-clinical and clinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, focusing on the early detection and management of liver-related toxicities.
Issue 1: Elevated Liver Enzymes (ALT/AST) in In Vitro/In Vivo Models
-
Question: We are observing a significant increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our experimental models treated with this compound. How should we proceed?
-
Answer:
-
Confirm the Finding: Repeat the liver function tests (LFTs) to rule out experimental error.
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the hepatotoxicity is dose-dependent. This is critical for establishing a therapeutic window.
-
Temporal Analysis: Monitor the kinetics of enzyme elevation. The median time to the first onset of AST or ALT elevation in clinical settings is approximately 15 days, but this can vary.[1][2]
-
Histopathological Analysis (In Vivo): If using animal models, perform a histopathological examination of liver tissues to assess for signs of liver injury, such as necrosis, inflammation, or steatosis.
-
Mechanism Investigation:
-
Reactive Oxygen Species (ROS) Measurement: Assess for oxidative stress in hepatocytes treated with this compound, as the formation of reactive metabolites is a known mechanism of TKI-induced liver injury.
-
Mitochondrial Function Assays: Evaluate mitochondrial membrane potential and ATP production to determine if mitochondrial dysfunction is a contributing factor.
-
Apoptosis/Necrosis Assays: Use assays such as TUNEL or Annexin V/PI staining to quantify the extent of programmed cell death versus necrosis.
-
-
Issue 2: Unexpected Cytotoxicity in Hepatocyte Cultures
-
Question: Our primary human hepatocyte cultures show a high level of cell death even at low concentrations of this compound. What could be the cause?
-
Answer:
-
Metabolic Competence of Hepatocytes: Ensure the hepatocytes used are metabolically competent and express relevant Cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9) known to metabolize this compound.[1] The formation of toxic metabolites can be a primary driver of cytotoxicity.
-
Co-incubation with CYP Inhibitors/Inducers: To investigate the role of specific CYPs, co-incubate the hepatocytes with known inhibitors or inducers of CYP3A4. A change in cytotoxicity would suggest the involvement of metabolic activation.
-
Assess for Off-Target Effects: While this compound is a selective ROS1 inhibitor, investigate potential off-target effects on other kinases crucial for hepatocyte survival at higher concentrations.
-
Culture Conditions: Review and optimize your cell culture conditions. Factors such as serum concentration, plating density, and media composition can influence hepatocyte sensitivity to xenobiotics.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound dosage and hepatotoxicity management.
-
Q1: What is the recommended starting dose of this compound and what are the dose reduction steps for managing hepatotoxicity?
-
A1: The recommended starting dose is 600 mg taken orally once daily.[3] For managing adverse reactions, including hepatotoxicity, the dose can be reduced stepwise: the first dose reduction is to 400 mg once daily, and the second is to 200 mg once daily. Treatment should be permanently discontinued if a patient cannot tolerate the 200 mg daily dose.
-
-
Q2: What are the common liver-related adverse events observed with this compound?
-
Q3: How should liver function be monitored during this compound treatment in a clinical research setting?
-
A3: Monitor liver function tests (AST, ALT, and bilirubin) prior to starting this compound, every 2 weeks for the first 2 months of treatment, and then monthly thereafter, or more frequently if clinically indicated, especially in patients who develop transaminase elevations.[1]
-
-
Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?
-
A4: The exact mechanism is not fully elucidated. However, like other tyrosine kinase inhibitors, it is likely related to the metabolic activation of the drug by CYP enzymes (predominantly CYP3A4) into reactive metabolites.[1][5] These reactive species can cause oxidative stress, mitochondrial dysfunction, and direct cellular damage, leading to hepatocyte injury.
-
-
Q5: Are there any known drug-drug interactions that could exacerbate this compound hepatotoxicity?
-
A5: Co-administration with strong CYP3A inhibitors or inducers should be avoided. CYP3A inhibitors can increase this compound exposure, potentially increasing the risk of toxicity, while CYP3A inducers can decrease its efficacy. Grapefruit and grapefruit juice should also be avoided as they are known CYP3A inhibitors.
-
Data Presentation
Table 1: this compound Dose Reduction Schedule for Adverse Reactions
| Dosage Reduction Stage | Recommended Dosage |
| Starting Dose | 600 mg once daily |
| First Dose Reduction | 400 mg once daily |
| Second Dose Reduction | 200 mg once daily |
Data sourced from clinical trial information.
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) Leading to Dose Modification in Clinical Trials
| Adverse Event | Dose Reduction | Treatment Discontinuation |
| Elevated Liver Enzymes | 16.4% | 1.3% (treatment-related) |
| All TEAEs | 37.1% | 7.5% |
Data from the TRUST-II trial. Note that percentages for elevated liver enzymes are a subset of all TEAEs leading to dose reduction.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to acclimate for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 0.1%.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate for various time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment:
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage and necrosis.
-
MTT/WST-1 Assay: Assess cell viability by measuring mitochondrial reductase activity.
-
-
Hepatotoxicity Marker Measurement:
-
ALT/AST Measurement: Collect the culture supernatant and measure ALT and AST levels using commercially available assay kits.
-
-
Data Analysis: Normalize the data to vehicle-treated controls. Calculate IC50 values for cytotoxicity.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
References
- 1. drugs.com [drugs.com]
- 2. Nuvation Bio Inc. - Nuvation Bio Reports Third Quarter 2025 Financial Results and Provides Business Update [investors.nuvationbio.com]
- 3. Hepatotoxicity of ALK/ROS1 tyrosine kinase inhibitors in non-small cell lung cancer patients: A pharmacovigilance study based on signal mining and analysis of the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors [mdpi.com]
troubleshooting Taletrectinib solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Taletrectinib in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in DMSO. What should I do?
A1: this compound is known to be soluble in DMSO, with reported solubilities around 45-50 mg/mL.[1][2] If you are experiencing issues, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[3] Always use freshly opened, high-purity, anhydrous DMSO.
-
Sonication: As recommended by suppliers, use a sonicator to aid dissolution.[2] Sonicate the solution in a water bath for several minutes until the solution is clear.
-
Gentle Warming: If sonication is not sufficient, gentle warming (e.g., 37°C) can be attempted. However, be cautious as excessive heat may degrade the compound.
-
Check Compound Purity: If solubility issues persist, there may be an issue with the purity of the this compound powder.
Q2: this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?
A2: This is a common issue for hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) to minimize solvent-induced artifacts.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in a small volume of your aqueous buffer, vortexing or mixing vigorously. Then, add this intermediate dilution to the final volume.
-
Use of Pluronic F-68 or Tween-80: For biochemical assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween-80 to your assay buffer can help maintain the solubility of this compound. Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed, ensuring the surfactant does not interfere with your assay.
-
Pre-complexing with Serum: For cell-based assays, you can try pre-incubating the diluted this compound in a small amount of fetal bovine serum (FBS) before adding it to the final culture medium. The proteins in the serum can help to keep the compound in solution.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] For long-term storage (months), -80°C is preferable.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: this compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄FN₅O₅ | [1] |
| Molecular Weight | 551.61 g/mol | [1] |
| In Vitro Solubility (DMSO) | ≥ 45 mg/mL (81.58 mM) | [2] |
| In Vitro Solubility (DMSO) | 50 mg/mL (90.64 mM) | [1] |
Table 2: this compound Potency (IC₅₀)
| Target | IC₅₀ (nM) | Source |
| ROS1 | 0.207 | [1] |
| NTRK1 | 0.622 | [1] |
| NTRK2 | 2.28 | [1] |
| NTRK3 | 0.98 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.516 mg of this compound (MW = 551.61 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is completely clear.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations and to minimize precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the this compound stock or intermediate dilution to the culture medium and mix immediately by gentle pipetting or vortexing.
-
Visually inspect the working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide (FAQ 2).
-
Mandatory Visualizations
References
Taletrectinib Technical Support Center: Mitigating Off-Target Kinase Effects
Welcome to the technical support center for Taletrectinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets and key off-targets of this compound?
A1: this compound is a next-generation, central nervous system (CNS)-active, dual-target tyrosine kinase inhibitor (TKI). Its primary targets are ROS1 and NTRK kinases.[1] A key feature of this compound's design is its high selectivity for ROS1 over Tropomyosin receptor kinase B (TrkB).[2] This selectivity is hypothesized to contribute to a lower incidence of neurological adverse events compared to other TKIs.[2] While a comprehensive public kinome scan is not available, in vitro enzymatic assays have quantified its selectivity against the TRK family.
Q2: We are observing unexpected toxicity in our cell line at concentrations that should be selective for ROS1. What could be the cause?
A2: Unexpected toxicity in a non-ROS1-dependent cell line, or exaggerated toxicity in a ROS1-dependent line, could be due to several factors:
-
Off-target kinase inhibition: this compound may inhibit other kinases essential for your specific cell line's survival. Even highly selective inhibitors can have off-target effects at sufficient concentrations.
-
Cell line-specific sensitivity: The genetic background of your cell line may make it particularly sensitive to the inhibition of a secondary target.
-
Metabolite-induced toxicity: The cells may be metabolizing this compound into a more toxic compound.
-
Incorrect dosing: Ensure accurate calculation of concentrations and uniform distribution in culture media.
We recommend performing a dose-response curve to determine the precise IC50 in your cell line and comparing it to the known IC50 for ROS1.
Q3: How can we confirm if the observed phenotype in our experiment is due to an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial. We recommend the following strategies:
-
Washout Experiment: Perform a washout experiment to see if the phenotype is reversible. On-target effects in a ROS1-dependent cell line should diminish as the inhibitor is removed and the kinase signaling pathway reactivates. A sustained effect post-washout might indicate irreversible binding or downstream consequences of off-target inhibition.
-
Rescue Experiment: If you have a ROS1-addicted cell line, assess whether the expression of a drug-resistant ROS1 mutant (e.g., G2032R, for which this compound is still effective) can rescue the phenotype. If not, an off-target effect is likely.
-
Use of a Structurally Unrelated Inhibitor: Treat your cells with another potent ROS1 inhibitor that has a different chemical scaffold. If the phenotype is replicated, it is more likely to be an on-target effect.
-
Kinome Profiling: The most definitive method is to perform a broad kinase panel screen (kinome scan) at the concentration where you observe the phenotype. This will identify other kinases inhibited by this compound at that concentration.
Q4: Our experiments with liver-derived cell lines (e.g., HepG2) show decreased viability. How can we investigate this potential hepatotoxicity?
A4: The most common treatment-emergent adverse events reported in clinical studies include elevated liver enzymes (AST and ALT).[3] To investigate this in vitro, you can use liver-derived cell lines or primary hepatocytes. We recommend a tiered approach:
-
Confirm Cytotoxicity: Perform a standard cell viability assay (e.g., MTS or CellTiter-Glo®) to establish a dose-response curve and determine the IC50 in your hepatic cell model.
-
Mechanistic Assays: Use commercially available kits to assess markers of liver injury, such as measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, or apoptosis (e.g., caspase-3/7 activity).[4]
-
Consult Literature: Review literature on TKI-induced hepatotoxicity for established in vitro protocols and relevant biomarkers to test.[5][6]
Q5: We are observing changes in cell adhesion and morphology in our intestinal cell line models. Could this be related to the gastrointestinal side effects seen in patients?
A5: Yes, this is possible. Diarrhea and nausea are common side effects of this compound.[7] These can be modeled in vitro using intestinal cell lines like Caco-2, which form polarized monolayers.
-
Assess Barrier Function: Grow Caco-2 cells on transwell inserts and measure the transepithelial electrical resistance (TEER) after treatment with this compound. A decrease in TEER suggests a disruption of tight junctions and compromised barrier function.
-
Evaluate Cell Proliferation and Apoptosis: TKIs can affect the rapidly dividing cells of the intestinal crypts. Assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in your cell model.
-
Consider Organoid Models: For a more physiologically relevant system, consider using murine or human intestinal organoids to study the effects on different cell types within the intestinal epithelium.
Data Summary
Table 1: In Vitro Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary on-target kinase (ROS1) and key off-target kinases from the TRK family. The data demonstrates the high potency against ROS1 and its selectivity over TRKA and TRKB.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. ROS1) |
| ROS1 | 0.07 | 1x |
| TRKA | 1.26 | ~18x |
| TRKB | 1.47 | ~21x |
| TRKC | 0.18 | ~2.6x |
| (Source: Data compiled from in vitro enzymatic assays)[1][8] |
Experimental Protocols
Protocol 1: Determining Cellular IC50 using a Dose-Response Curve
This protocol describes how to establish the concentration of this compound that inhibits 50% of a biological function (e.g., cell viability) in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled microplates (depending on readout)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Prepare Drug Dilutions: Create a serial dilution series of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Drug Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Typically, each concentration is tested in triplicate.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours for proliferation assays).
-
Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using the appropriate plate reader.
-
Data Analysis:
-
Subtract the background signal (no-cell control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) to 100% viability.
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal, 4PL) in software like GraphPad Prism to fit the curve and calculate the IC50 value.
-
Protocol 2: In Vitro Washout Experiment to Assess Reversibility
This experiment helps determine if the inhibitor's effect is transient or sustained after its removal.
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
-
This compound at a concentration known to cause a clear phenotype (e.g., 3x IC50)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete culture medium (pre-warmed)
-
Lysis buffer and reagents for downstream analysis (e.g., Western blot)
Procedure:
-
Initial Treatment: Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Sample Collection (Time 0): Harvest a set of treated and control cells immediately after the initial treatment period. This is your "0-hour post-washout" time point.
-
Washout:
-
Aspirate the drug-containing medium from the remaining plates.
-
Gently wash the cells twice with a generous volume of warm, sterile PBS to remove any residual inhibitor.
-
Add fresh, pre-warmed, drug-free complete culture medium.
-
-
Post-Washout Incubation: Return the plates to the incubator.
-
Time-Course Collection: Harvest cells at various time points after the washout (e.g., 2, 4, 8, 24 hours).
-
Analysis: Analyze the collected cell lysates for your phenotype of interest. For example, use Western blotting to probe the phosphorylation status of ROS1 and its downstream effectors (e.g., p-ERK, p-AKT). A return of phosphorylation over time indicates a reversible, on-target effect.
Visualizations
Caption: this compound inhibits ROS1, blocking downstream survival pathways like MAPK/ERK and PI3K/AKT.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Taletrectinib Efficacy in CNS Metastases Models
Welcome to the technical support center for researchers utilizing Taletrectinib in preclinical models of central nervous system (CNS) metastases. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in some non-small cell lung cancers (NSCLC) and other solid tumors, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[1][2] this compound was designed for enhanced CNS penetration to effectively treat brain metastases.[2][3] It also demonstrates activity against acquired resistance mutations, such as the ROS1 G2032R mutation, which can limit the efficacy of earlier-generation TKIs.[3][4]
Q2: What are the reported intracranial response rates for this compound in clinical trials?
A2: this compound has shown robust intracranial activity in clinical trials for patients with ROS1-positive NSCLC and brain metastases. In the combined analysis of the TRUST-I and TRUST-II trials, the intracranial objective response rate (IC-ORR) was notable in both TKI-naïve and TKI-pretreated patient populations.[3][5][6]
Q3: What preclinical models are suitable for evaluating this compound's efficacy in CNS metastases?
A3: Two primary in vivo models are recommended:
-
Intracranial injection of human cancer cell lines: This involves the stereotactic injection of ROS1-fusion positive NSCLC cell lines (e.g., HCC78, SLC34A2-ROS1) into the brains of immunodeficient mice. This model is useful for assessing the initial efficacy and brain penetration of this compound.
-
Patient-Derived Xenograft (PDX) models: Surgically resected brain metastasis tissue from patients with ROS1-positive NSCLC is implanted into immunodeficient mice, either subcutaneously or orthotopically into the brain.[7] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[7]
Q4: How can I assess this compound's concentration and target engagement in the brain?
A4: To confirm that this compound is reaching its target in the CNS, you can measure its concentration in brain tissue and cerebrospinal fluid (CSF) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). To assess target engagement, you can perform Western blotting or immunohistochemistry (IHC) on brain tumor tissue to measure the phosphorylation levels of ROS1 and its downstream signaling proteins (e.g., p-ERK, p-AKT). A decrease in phosphorylation indicates successful target inhibition.
Troubleshooting Guides
Issue 1: Low or Inconsistent Tumor Engraftment in Intracranial Models
| Potential Cause | Troubleshooting Steps |
| Poor Cell Viability | Ensure cancer cell lines are in the logarithmic growth phase and have high viability (>95%) before injection. Keep cells on ice during the procedure. |
| Incorrect Injection Technique | Verify stereotactic coordinates for accurate injection into the desired brain region (e.g., striatum or cerebrum). Inject cells slowly (e.g., 1 µL/minute) to prevent backflow and tissue damage.[8] |
| Suboptimal Cell Number | Titrate the number of injected cells. Too few cells may not establish a tumor, while too many can cause rapid morbidity. A typical starting point is 1x10^5 to 5x10^5 cells per mouse. |
| Mouse Strain | Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to improve the engraftment of human cell lines and PDX models. |
Issue 2: High Variability in Tumor Growth and Response to this compound
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing of this compound. For oral gavage, verify proper technique to deliver the full dose. |
| Variable Blood-Brain Barrier Permeability | Tumor growth can alter the permeability of the blood-brain barrier (BBB). Consider using imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess BBB permeability in your model. |
| Tumor Heterogeneity (especially in PDX models) | Characterize the molecular profile of your PDX models. Different passages of the same PDX line may exhibit genetic drift. |
| Animal Health | Monitor mice for signs of distress or neurological symptoms that could affect their feeding and, consequently, drug absorption. |
Issue 3: Emergence of Resistance to this compound in the Model
| Potential Cause | Troubleshooting Steps |
| Acquired On-Target Mutations | If tumors initially respond and then regrow, sequence the ROS1 kinase domain in the resistant tumors to identify potential secondary mutations, such as G2032R.[3] |
| Bypass Signaling Pathway Activation | Perform RNA sequencing or proteomic analysis on resistant tumors to identify the upregulation of alternative signaling pathways (e.g., MET, EGFR) that may be compensating for ROS1 inhibition. |
| Insufficient Drug Exposure in the CNS | Measure this compound concentrations in the brain tissue of mice with relapsed tumors to ensure that adequate drug levels are being maintained. |
Quantitative Data Summary
The following tables summarize the clinical efficacy of this compound in patients with ROS1-positive NSCLC and CNS metastases from the TRUST-I and TRUST-II trials.
Table 1: Efficacy of this compound in TKI-Naïve Patients with CNS Metastases
| Endpoint | Result | Citation |
| Intracranial Objective Response Rate (IC-ORR) | 76% - 80% | [3][5] |
| Median Duration of Response (DOR) | 44.9 months | [3] |
| Median Progression-Free Survival (PFS) | 45.6 months | [3] |
Table 2: Efficacy of this compound in TKI-Pretreated Patients with CNS Metastases
| Endpoint | Result | Citation |
| Intracranial Objective Response Rate (IC-ORR) | 62.5% - 65.6% | [3][5] |
| Median Duration of Response (DOR) | ~17 months | [3] |
| Median Progression-Free Survival (PFS) | ~9.7 months | [3] |
Table 3: Efficacy of this compound Against the ROS1 G2032R Mutation
| Patient Population | Response Rate | Citation |
| 13 patients with G2032R mutation | 61% | [3] |
Experimental Protocols
Protocol 1: Intracranial Xenograft Model of NSCLC Brain Metastasis
-
Cell Culture: Culture ROS1-fusion positive NSCLC cells (e.g., HCC78) in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free media or PBS at a concentration of 1x10^8 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize an immunodeficient mouse (e.g., NSG) and secure it in a stereotactic frame.
-
Surgical Procedure: Create a small incision in the scalp to expose the skull. Use a micro-drill to create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Intracranial Injection: Slowly inject 2-5 µL of the cell suspension (2-5x10^5 cells) into the brain parenchyma at a depth of 3-4 mm.[8] Withdraw the needle slowly after 5-10 minutes to prevent reflux.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
This compound Treatment: Once tumors are established (as determined by imaging), begin treatment with this compound at the desired dose and schedule.
-
Efficacy Assessment: Measure tumor volume regularly using imaging. At the end of the study, harvest brain tissue for histological and molecular analysis.
Protocol 2: Patient-Derived Xenograft (PDX) Model of NSCLC Brain Metastasis
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient with a resected ROS1-positive NSCLC brain metastasis under appropriate ethical guidelines.
-
Tissue Processing: Mechanically mince the tumor tissue into small fragments (1-2 mm³) in sterile media on ice.
-
Subcutaneous Implantation (for initial expansion): Anesthetize an immunodeficient mouse. Create a small subcutaneous pocket on the flank and implant 2-3 tumor fragments. Suture the incision.
-
Tumor Growth and Passaging: Monitor for tumor growth. Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and passage it into new mice for expansion.
-
Orthotopic Implantation:
-
Mechanically or enzymatically dissociate a portion of the PDX tumor into a single-cell suspension.
-
Follow steps 3-6 of Protocol 1 for intracranial injection of the PDX cell suspension.
-
-
Treatment and Efficacy Assessment: Follow steps 8 and 9 of Protocol 1 to evaluate the efficacy of this compound in the PDX model.
Visualizations
Caption: this compound inhibits the ROS1/NTRK fusion protein, blocking downstream signaling pathways.
Caption: Workflow for assessing this compound efficacy in CNS metastases models.
References
- 1. Development and Characterization of Patient-Derived Xenografts from Non-Small Cell Lung Cancer Brain Metastases - Tempus [tempus.com]
- 2. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Brain Metastasis Treatment: The Place of Tyrosine Kinase Inhibitors and How to Facilitate Their Diffusion across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors show different anti-brain metastases efficacy in NSCLC: A direct comparative analysis of icotinib, gefitinib, and erlotinib in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Animal models of brain and spinal cord metastases of NSCLC established using a brain stereotactic instrument - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Taletrectinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Taletrectinib.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism, experimental variability, and resistance.
Q1: What is the primary mechanism of action for this compound?
This compound is a next-generation, orally available tyrosine kinase inhibitor (TKI).[1] It selectively targets and binds to the ATP-binding site of C-ros oncogene 1 (ROS1) and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2][3] This inhibition blocks the phosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3][4] A key feature of this compound is its ability to overcome certain resistance mutations that affect first-generation TKIs, such as the ROS1 G2032R mutation.[3][5][6]
Q2: My cell viability (IC50) values for this compound are inconsistent across experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in TKI experiments. The causes can be grouped into three main categories:
-
Cell Line Integrity: Ensure your cell line has not been compromised. This includes verifying the presence of the ROS1/NTRK fusion, checking for mycoplasma contamination, and using cells within a consistent, low passage number range.
-
Compound and Reagent Handling: Confirm the purity and concentration of your this compound stock. The compound should be stored correctly, and fresh dilutions should be made for each experiment. Solvent concentration (e.g., DMSO) must be consistent across all wells, including controls, as it can impact cell viability.[7]
-
Assay Parameters: Small variations in cell seeding density, treatment duration, or the specific viability assay used (e.g., MTT, CellTiter-Glo) can significantly alter results. Ensure these parameters are optimized and strictly controlled.
Refer to the troubleshooting workflow below for a systematic approach to identifying the source of variability.
Q3: I am not observing the expected decrease in ROS1 phosphorylation in my Western Blots. What could be wrong?
This issue often points to problems with experimental technique or reagents.
-
Antibody Performance: Ensure your primary antibody for phosphorylated ROS1 (p-ROS1) is validated for the application and is specific. Run positive and negative controls to confirm.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein after cell lysis.
-
Treatment Time: The peak inhibition of p-ROS1 may occur at a specific time point after this compound treatment. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal duration for observing maximum inhibition.
-
Loading and Transfer: Verify equal protein loading by checking a housekeeping protein (e.g., GAPDH, β-actin). Inefficient protein transfer to the membrane can also lead to weak signals.
Q4: My in vivo xenograft model shows variable tumor response to this compound. What should I investigate?
In vivo studies introduce higher complexity. Inconsistent results can stem from:
-
Pharmacokinetics: this compound is metabolized primarily by CYP3A enzymes.[2] Co-administration of other compounds or variations in animal diet could affect its metabolism and bioavailability. Ensure consistent dosing formulation and administration technique.
-
Tumor Heterogeneity: Even with cell lines, tumors in xenograft models can develop heterogeneity, leading to varied responses.
-
Drug Resistance: Sub-populations of cells within the tumor may develop resistance through on-target mutations or the activation of bypass signaling pathways.[6][8] Consider analyzing non-responding tumors for known resistance markers.
Q5: What are the known mechanisms of resistance to TKIs like this compound?
Resistance to TKIs is a significant challenge and typically falls into two categories:
-
On-Target Resistance: This involves secondary mutations in the kinase domain of the target protein (e.g., ROS1), which prevent the drug from binding effectively.[9] While this compound is designed to overcome the common G2032R mutation, other novel mutations in the ROS1 kinase domain have been reported to confer resistance to various TKIs.[10][11]
-
Off-Target (Bypass) Resistance: Cancer cells can activate alternative signaling pathways to circumvent the blocked ROS1/NTRK pathway.[8] This can involve the upregulation of other kinases like EGFR, MET, or KRAS, which then drive cell proliferation and survival independently of ROS1 signaling.[6][8][9]
References
- 1. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. trustedpharmaguide.com [trustedpharmaguide.com]
- 5. Phase II Study of this compound Shows Durable Overall Response and Favorable Safety in Patients with ROS1+ Non-Small Cell Lung Cancer | IASLC [iaslc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 9. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Taletrectinib in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with Taletrectinib.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Unexpectedly high incidence of diarrhea in study animals.
-
Possible Cause 1: Dose-related toxicity. this compound, as a tyrosine kinase inhibitor (TKI), can induce GI toxicity in a dose-dependent manner.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare the administered dose with established tolerable doses from available literature, if any. Note that human clinical trials have reported diarrhea as a common adverse event.[1][2][3][4][5]
-
Dose De-escalation Study: If the current dose is causing significant toxicity, consider performing a dose de-escalation study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Staggered Dosing: Instead of a daily high dose, consider a staggered or intermittent dosing schedule (e.g., every other day) to allow for GI tract recovery.
-
Supportive Care: Provide supportive care such as hydration and electrolyte supplementation to manage dehydration associated with diarrhea. Anti-diarrheal agents like loperamide may be considered, but their impact on experimental outcomes should be carefully evaluated.[6]
-
-
Possible Cause 2: Animal model sensitivity. The specific strain or species of the animal model may have a higher sensitivity to this compound-induced GI effects.
-
Troubleshooting Steps:
-
Literature Review: Search for literature on the GI sensitivity of your chosen animal model to other TKIs.
-
Consider Alternative Models: If sensitivity is high, consider using a different, more robust animal model for future studies. There are various established animal models for studying drug-induced gastrointestinal side effects.[7][8][9][10]
-
Issue 2: Significant weight loss and decreased food intake in treated animals.
-
Possible Cause 1: Nausea and anorexia. Nausea is a frequently reported side effect of this compound in human patients.[1][2][3][4] This can lead to decreased appetite (anorexia) and subsequent weight loss.
-
Troubleshooting Steps:
-
Monitor Food Consumption: Quantify daily food intake to confirm anorexia.
-
Palatable Diet: Offer a more palatable or wet food diet to encourage eating.
-
Anti-emetic Co-administration: Consider the use of anti-emetic agents. However, potential drug-drug interactions and effects on this compound's metabolism must be assessed.
-
Dose Adjustment: As with diarrhea, weight loss can be dose-dependent. A dose reduction may be necessary.
-
-
Possible Cause 2: Malabsorption due to GI toxicity. Damage to the intestinal lining can impair nutrient absorption, leading to weight loss despite adequate food intake.
-
Troubleshooting Steps:
-
Fecal Analysis: Conduct a fecal analysis to check for undigested food particles or signs of malabsorption.
-
Histopathological Examination: At the end of the study, perform a histopathological examination of the GI tract to assess for mucosal damage, inflammation, or other abnormalities.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal studies?
A1: While specific data from animal studies on this compound is limited in the public domain, based on human clinical trial data and the general class effects of tyrosine kinase inhibitors, the following GI side effects can be anticipated:
-
Decreased Appetite (Anorexia)[2]
Q2: What is the mechanism of this compound-induced gastrointestinal toxicity?
A2: this compound is a potent inhibitor of ROS1 and NTRK tyrosine kinases.[11][12][13][14] While the exact mechanism of its GI toxicity is not fully elucidated, it is likely related to the "on-target" or "off-target" inhibition of kinases that play a role in the homeostasis of the gastrointestinal epithelium. Inhibition of these pathways can disrupt cell proliferation, differentiation, and mucosal barrier function, leading to the observed side effects.[15][16]
Q3: What experimental protocols can be used to assess this compound-induced GI toxicity?
A3: A comprehensive assessment should include a combination of clinical observations and post-mortem analyses.
-
Experimental Protocol: Assessment of GI Toxicity in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer this compound orally at various dose levels, including a vehicle control group.
-
Clinical Monitoring (Daily):
-
Record body weight.
-
Quantify food and water intake.
-
Observe and score stool consistency (e.g., normal, soft, diarrhea).
-
Note any signs of nausea or emesis (in relevant species).
-
-
Terminal Procedures:
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Harvest the entire gastrointestinal tract.
-
Measure the length of the small intestine and colon.
-
Collect tissue sections from the stomach, duodenum, jejunum, ileum, and colon for histopathological analysis (e.g., H&E staining to assess mucosal injury, inflammation, and crypt architecture).
-
-
Q4: How can I manage gastrointestinal side effects to maintain the integrity of my long-term animal study?
A4: Proactive management is key for long-term studies.
-
Establish MTD: Conduct a preliminary dose-finding study to determine the maximum tolerated dose.
-
Supportive Care: Implement supportive care measures at the first sign of GI distress. This includes providing nutritional support with highly palatable and easily digestible food, and ensuring adequate hydration.
-
Pharmacological Intervention: In consultation with a veterinarian, consider the use of medications to manage specific symptoms, such as anti-diarrheals or anti-emetics. Be mindful of potential interactions with this compound.[6]
-
Dose Modification: If side effects are severe, consider reducing the dose or implementing a "drug holiday" to allow for recovery.
Data Presentation
Table 1: Summary of Gastrointestinal Adverse Events of this compound in Human Clinical Trials
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3 or Higher) |
| Diarrhea | 50.0% - 70%[1][5] | 3.4% - 4.5%[1][3] |
| Nausea | 50.0% - 59.1%[1][2] | <2%[2][3] |
| Vomiting | 34.5% - 43.3%[2][3] | <2%[2][3] |
| Decreased Appetite | 15.2% - 18.0%[2][3] | <2%[2] |
| Constipation | 16.3% - 24.0%[2][3] | Not Reported |
Note: Data is compiled from multiple human clinical trials and may vary based on the specific study population and dosing regimen.
Visualizations
Caption: this compound's mechanism of action in tumor cells.
Caption: Workflow for assessing GI toxicity in animal models.
Caption: Troubleshooting logic for managing GI side effects.
References
- 1. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. ilcn.org [ilcn.org]
- 5. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non-Small Cell Lung Cancer: The Phase II TRUST-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Animal Models of Gastrointestinal Disease - Creative Bioarray [dda.creative-bioarray.com]
- 8. Functional GI disorders: from animal models to drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. trustedpharmaguide.com [trustedpharmaguide.com]
- 14. targetedonc.com [targetedonc.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. ndsr.co.uk [ndsr.co.uk]
Validation & Comparative
Taletrectinib Versus Crizotinib: A Comparative Analysis in ROS1-Positive NSCLC Models
A detailed guide for researchers and drug development professionals on the comparative efficacy, resistance profiles, and central nervous system activity of taletrectinib and crizotinib in ROS1-rearranged non-small cell lung cancer (NSCLC).
This guide provides a comprehensive comparison of this compound, a next-generation ROS1 tyrosine kinase inhibitor (TKI), and crizotinib, a first-generation TKI, for the treatment of ROS1-positive NSCLC. The information presented is based on preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound demonstrates superior efficacy over crizotinib in ROS1-positive NSCLC models, particularly in overcoming the common G2032R resistance mutation and in treating brain metastases. Clinical data from the TRUST-I and TRUST-II trials show that this compound leads to high and durable responses in both TKI-naïve and crizotinib-pretreated patients. In contrast, while crizotinib is effective as a first-line treatment, its efficacy is limited by the development of resistance and poor central nervous system (CNS) penetration.
Data Presentation
Table 1: Preclinical Activity of this compound and Crizotinib
| Compound | Target | IC50 (nM) | Notes |
| This compound | ROS1 (Wild-Type) | <1 | Highly potent against wild-type ROS1. |
| ROS1 (G2032R) | Subnanomolar | Over 400-fold more potent than crizotinib against the G2032R mutation[1]. | |
| Crizotinib | ROS1 (Wild-Type) | 31 | Effective against wild-type ROS1[1]. |
| ROS1 (G2032R) | >1000 | Ineffective against the G2032R solvent-front mutation[2]. |
Table 2: Clinical Efficacy of this compound (TRUST-I & TRUST-II Pooled Data)
| Patient Population | Endpoint | This compound |
| TKI-Naïve (n=160) | Confirmed Objective Response Rate (cORR) | 88.8%[3] |
| Intracranial cORR (IC-cORR) | 76.5%[3] | |
| Median Duration of Response (DoR) | 44.2 months[3] | |
| Median Progression-Free Survival (PFS) | 45.6 months[3] | |
| Crizotinib-Pretreated (n=113) | Confirmed Objective Response Rate (cORR) | 55.8%[3] |
| cORR in G2032R+ patients (n=13) | 61.5%[3] | |
| Intracranial cORR (IC-cORR) | 65.6%[3] | |
| Median Duration of Response (DoR) | 16.6 months[3] | |
| Median Progression-Free Survival (PFS) | 9.7 months[3] |
Table 3: Clinical Efficacy of Crizotinib (PROFILE 1001 Trial)
| Patient Population | Endpoint | Crizotinib |
| TKI-Naïve (n=53) | Objective Response Rate (ORR) | 72%[4] |
| Median Duration of Response (DoR) | 24.7 months[4] | |
| Median Progression-Free Survival (PFS) | 19.3 months[4] | |
| Median Overall Survival (OS) | 51.4 months[4] |
Signaling Pathway and Mechanisms of Action
ROS1 gene rearrangements lead to the expression of fusion proteins with constitutively active kinase domains. These fusion proteins activate downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Both this compound and crizotinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the ROS1 kinase domain, thereby blocking its kinase activity and inhibiting downstream signaling. This compound was specifically designed to overcome resistance mutations that affect the binding of first-generation inhibitors like crizotinib.
ROS1 Signaling Pathway and TKI Inhibition
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and crizotinib against wild-type and mutant ROS1 kinase.
Methodology:
-
Recombinant wild-type or mutant ROS1 kinase domain is incubated with the test compound (this compound or crizotinib) at various concentrations.
-
A kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., with ³²P-ATP) or non-radiometric assays (e.g., ELISA-based or fluorescence-based).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (Ba/F3 Cells)
Objective: To assess the anti-proliferative activity of this compound and crizotinib in cells dependent on ROS1 fusion proteins for survival.
Methodology:
-
Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express a ROS1 fusion protein (e.g., CD74-ROS1) with either a wild-type or mutant ROS1 kinase domain. This makes the cells IL-3 independent and reliant on ROS1 signaling.
-
The engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3.
-
Cells are treated with a range of concentrations of the test compound (this compound or crizotinib).
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
The IC50 values are determined from the dose-response curves.
In Vivo Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and crizotinib.
Methodology:
-
Human NSCLC cell lines harboring a ROS1 fusion or patient-derived xenograft (PDX) tissue is implanted subcutaneously or orthotopically (in the lung) into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (this compound or crizotinib) orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers. For orthotopic models, tumor growth can be monitored by imaging techniques like bioluminescence or MRI.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.
Experimental Workflow for In Vivo Xenograft Studies
Comparative Analysis of Key Features
This compound exhibits several key advantages over crizotinib, making it a more effective treatment option for a broader range of patients with ROS1-positive NSCLC.
Logical Comparison of this compound and Crizotinib
Conclusion
The available preclinical and clinical data strongly support the superior profile of this compound compared to crizotinib for the treatment of ROS1-positive NSCLC. This compound's high potency against both wild-type and G2032R-mutant ROS1, coupled with its excellent CNS penetration, addresses the key limitations of crizotinib. These characteristics translate into improved clinical outcomes, including higher response rates and longer progression-free survival, for both TKI-naïve and previously treated patients. For researchers and drug development professionals, this compound represents a significant advancement in the targeted therapy of ROS1-rearranged lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
Taletrectinib Demonstrates Potent Activity Against Known ROS1 Resistance Mutations: A Comparative Analysis
For Immediate Release
Shanghai, China – November 6, 2025 – New comparative data validates the potent and broad activity of taletrectinib, a next-generation ROS1 tyrosine kinase inhibitor (TKI), against a spectrum of known ROS1 resistance mutations, including the most prevalent G2032R solvent front mutation. This guide provides a comprehensive comparison of this compound with other approved and investigational ROS1 inhibitors, supported by preclinical data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.
This compound is a potent, orally available, next-generation ROS1 inhibitor that has demonstrated significant efficacy in both TKI-naïve and crizotinib-pretreated patients with ROS1-positive non-small cell lung cancer (NSCLC).[1][2] A key differentiator for this compound is its robust activity against acquired resistance mutations that can emerge during treatment with earlier-generation TKIs.
Comparative Efficacy Against ROS1 Resistance Mutations
Preclinical studies utilizing engineered Ba/F3 cells expressing various ROS1 fusion proteins and resistance mutations provide a quantitative comparison of the inhibitory activity of this compound against other ROS1 TKIs. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| ROS1 Status | This compound IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 2.6 | 9.6 | 1.5 | <0.2 | 0.7 |
| G2032R | 53.3 | >1000 | >1000 | 23.1 | 196.6 |
| D2033N | - | - | - | 1.3 | 3.3 |
| L2026M | - | >1000 | - | - | - |
| S1986F | - | >1000 | - | - | - |
| S1986Y | - | >1000 | - | - | - |
| (Data compiled from multiple preclinical studies. Specific cell lines and assay conditions may vary.) |
As the data indicates, this compound maintains significant potency against the G2032R mutation, a common mechanism of resistance to first-generation inhibitors like crizotinib and entrectinib.[1][3] While repotrectinib also shows activity against this mutation, this compound provides a valuable alternative with a distinct pharmacological profile.
Clinical data from the TRUST-I and TRUST-II trials further support these preclinical findings. In a pooled analysis, the confirmed objective response rate (cORR) in patients with the G2032R mutation treated with this compound was 61.5%.[4]
Experimental Protocols
The following methodologies are representative of the key experiments used to evaluate the efficacy of ROS1 inhibitors against resistance mutations.
In Vitro Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ROS1 kinase.
Objective: To determine the IC50 value of an inhibitor against purified wild-type or mutant ROS1 kinase.
General Protocol:
-
Reagents: Recombinant human ROS1 kinase (wild-type or mutant), kinase buffer, ATP, substrate (e.g., a synthetic peptide), and the test inhibitor.
-
Procedure: a. The ROS1 kinase is incubated with the test inhibitor at various concentrations in a kinase buffer. b. The kinase reaction is initiated by the addition of ATP and a suitable substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to block the proliferation of cancer cells that are dependent on ROS1 signaling for their growth and survival.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
General Protocol:
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, are engineered to express a specific ROS1 fusion protein (e.g., CD74-ROS1) with or without a resistance mutation. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the ROS1 fusion protein.
-
Procedure: a. Engineered Ba/F3 cells are seeded in 96-well plates in media lacking IL-3. b. The cells are treated with a serial dilution of the test inhibitor. c. The plates are incubated for a period of 48 to 72 hours. d. Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or WST-1, which quantifies the metabolic activity of viable cells.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value.
Visualizing the Landscape of ROS1 Inhibition
To better understand the context of this compound's activity, the following diagrams illustrate the ROS1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Conclusion
This compound demonstrates potent inhibitory activity against wild-type ROS1 and, critically, maintains strong efficacy against known resistance mutations, most notably G2032R. This positions this compound as a promising therapeutic option for patients with ROS1-positive NSCLC, both in the first-line setting and after the development of resistance to other TKIs. The favorable preclinical profile, combined with encouraging clinical data, underscores the potential of this compound to address unmet needs in this patient population. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of ROS1-targeted therapies.
References
A Comparative Safety Analysis of Taletrectinib and Entrectinib for Researchers and Drug Development Professionals
An in-depth guide to the safety profiles of two prominent ROS1 and TRK inhibitors, supported by clinical trial data and experimental methodologies.
This guide provides a comprehensive comparison of the safety profiles of Taletrectinib and Entrectinib, two critical tyrosine kinase inhibitors (TKIs) targeting ROS1 and TRK fusion-positive cancers. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the adverse event profiles of these therapies is paramount for ongoing research, clinical decision-making, and the development of next-generation inhibitors. This document summarizes key safety data from clinical trials, outlines the methodologies used to assess safety, and visualizes the relevant biological pathways.
Executive Summary
This compound and Entrectinib are both potent inhibitors of ROS1 and TRK kinases, demonstrating significant efficacy in patients with corresponding genetic alterations. However, their safety profiles exhibit notable distinctions. This compound is a next-generation TKI designed for high selectivity and central nervous system (CNS) activity, with a potentially more favorable neurological safety profile due to its selectivity over TRKB.[1] Entrectinib, a broader spectrum inhibitor of TRKA/B/C, ROS1, and ALK, has a well-characterized safety profile that includes a higher incidence of certain neurological and cognitive adverse events.[2][3] This guide will delve into the specifics of these differences, supported by quantitative data from their respective clinical trial programs.
Comparative Safety Profiles: A Tabular Analysis
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in the clinical trial programs for this compound (pooled data from TRUST-I and TRUST-II trials) and Entrectinib (integrated data from STARTRK trials). This side-by-side comparison is intended to provide a clear, quantitative overview of their safety profiles.
| Adverse Event Category | This compound (TRUST-I & TRUST-II Pooled Data) | Entrectinib (STARTRK Integrated Analysis) |
| Gastrointestinal | ||
| Diarrhea | 63.2% (Grade ≥3: 2.1%)[4] | 26% (Grade ≥3: 2%) |
| Nausea | 47.2% (Grade ≥3: 1.5%)[4] | 28% (Grade ≥3: 1%) |
| Vomiting | 43.3% (Grade ≥3: 1.5%)[4] | 20% (Grade ≥3: 2%) |
| Constipation | 21.1% (Grade ≥3: 0%)[4] | 34% (Grade ≥3: 1%) |
| Neurological | ||
| Dizziness | 21.1% (Grade ≥3: 0.3%)[4] | 33% (Grade ≥3: 4%) |
| Dysgeusia (Taste Changes) | 10% (Any Grade)[5] | 36% (Grade ≥3: 0%) |
| Cognitive Impairment | Not specified in pooled data | 23% (Grade ≥3: 4%) |
| Paresthesia | Not specified in pooled data | 29% (Grade ≥3: 1%) |
| Hepatotoxicity | ||
| Increased AST | 72.1% (Grade ≥3: 7.7%)[4] | 32% (Grade ≥3: 8%) |
| Increased ALT | 68.0% (Grade ≥3: 10.1%)[4] | 32% (Grade ≥3: 8%) |
| General | ||
| Fatigue/Asthenia | 20% (Any Grade)[6] | 46% (Grade ≥3: 5%) |
| Edema | Not specified in pooled data | 31% (Grade ≥3: 1%) |
| Musculoskeletal | ||
| Myalgia | 10% (Any Grade)[7] | 23% (Grade ≥3: 1%) |
| Skeletal Fractures | 3.4% (Grade ≥3: 1.4%)[8] | 11% (Grade ≥3: 2%) |
| Laboratory Abnormalities | ||
| Increased Creatine Phosphokinase (CPK) | 16.6% (Grade ≥3: 2.1%)[4] | Not specified in integrated data |
| Decreased Neutrophils | 16.6% (Grade ≥3: 4.2%)[4] | 15% (Grade ≥3: 7%) |
| Anemia | 37.4% (Grade ≥3: 3.6%)[4] | 22% (Grade ≥3: 7%) |
Detailed Experimental Protocols
The safety data presented in this guide were collected during the pivotal clinical trials for this compound (TRUST-I and TRUST-II) and Entrectinib (STARTRK series). The methodologies for safety assessment in these trials are crucial for interpreting the data accurately.
Safety Assessment in this compound Clinical Trials (TRUST-I & TRUST-II)
The safety of this compound was a key secondary endpoint in the TRUST-I and TRUST-II phase 2 trials.[9][10] The safety evaluation methods were consistent across these studies to allow for pooled analysis.[5]
-
Adverse Event Monitoring and Grading: Treatment-emergent adverse events (TEAEs) were monitored continuously throughout the trials. The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[6] The CTCAE provides a standardized grading scale (1-5) for AEs, ensuring consistent reporting and interpretation of toxicity data.[2][8][11][12]
-
Laboratory Monitoring: Hematology and blood chemistry panels, including liver function tests (ALT, AST, bilirubin) and serum creatine phosphokinase (CPK), were monitored at baseline, every two weeks for the first two months of treatment, and then monthly thereafter, or more frequently as clinically indicated.[7]
-
Cardiovascular Monitoring: Electrocardiograms (ECGs) and electrolytes were monitored at baseline and periodically during treatment to assess for QTc interval prolongation.[13]
-
Dose Modifications: The trial protocols included specific guidelines for dose interruption, reduction, or permanent discontinuation of this compound based on the severity and type of adverse reaction.[14]
Safety Assessment in Entrectinib Clinical Trials (STARTRK Series)
The safety of Entrectinib was assessed in an integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials.[15][16]
-
Adverse Event Monitoring and Grading: Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded using the CTCAE version 4.03.[7] An independent data and safety monitoring committee regularly reviewed safety data.[17]
-
Comprehensive Monitoring: Safety assessments included physical examinations, laboratory tests, and monitoring of AEs at clinic visits.[17] Special attention was given to monitoring for congestive heart failure, central nervous system effects, hepatotoxicity, hyperuricemia, and vision disorders.
-
Dose Adjustments: The study protocols for the STARTRK trials outlined specific criteria for dose modifications, including interruption and reduction, to manage treatment-related toxicities.[9][18]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the workflow for safety assessment, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound and Entrectinib.
Caption: Overview of the TRK signaling pathway and its inhibition by this compound and Entrectinib.
Caption: Generalized workflow for safety assessment in the clinical trials of this compound and Entrectinib.
Conclusion
This comparative guide highlights the distinct safety profiles of this compound and Entrectinib. While both are effective targeted therapies, the differences in their adverse event profiles, particularly concerning neurological toxicities, are important considerations for the scientific and clinical communities. This compound's design for selectivity over TRKB appears to translate to a lower incidence of certain neurological side effects. The comprehensive monitoring and management strategies employed in their respective clinical trials underscore the commitment to patient safety in the development of these targeted agents. This information is intended to support further research and the informed development of future ROS1/TRK inhibitors with optimized safety and efficacy.
References
- 1. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of adverse events related to first-generation tyrosine receptor kinase inhibitors in adults: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ilcn.org [ilcn.org]
- 5. Safety Profile | IBTROZI⢠(this compound) [ibtrozihcp.com]
- 6. Resources for HCPs | IBTROZI⢠(this compound) [ibtrozihcp.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Combined Efficacy and Safety Data From 2 Phase 2 Trials of this compound in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 10. ncoda.org [ncoda.org]
- 11. Rozlytrek (Entrectinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ec.europa.eu [ec.europa.eu]
- 18. Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer - The ASCO Post [ascopost.com]
Assessing the Durability of Response: Taletrectinib vs. Crizotinib in ROS1-Positive Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for ROS1-rearranged non-small cell lung cancer (NSCLC) is evolving, with next-generation tyrosine kinase inhibitors (TKIs) demonstrating significant promise over first-generation agents. This guide provides an objective comparison of the durability of response to taletrectinib, a next-generation ROS1/NTRK TKI, and crizotinib, the first-generation TKI that established the efficacy of targeting ROS1 fusion proteins. This comparison is based on available clinical trial data, focusing on key efficacy metrics, experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy and Durability of Response
The following tables summarize the key quantitative data from pivotal clinical trials of this compound and crizotinib in patients with ROS1-positive NSCLC.
Table 1: Efficacy in TKI-Naïve ROS1-Positive NSCLC Patients
| Efficacy Metric | This compound (TRUST-I & TRUST-II Pooled Analysis) | Crizotinib (PROFILE 1001) |
| Objective Response Rate (ORR) | 88.8% (95% CI, 82.8%-93.2%)[1] | 72% (95% CI, 58%-83%)[2] |
| Median Duration of Response (DoR) | 44.2 months (95% CI, 30.4-Not Reached)[1] | 24.7 months (95% CI, 15.2–45.3)[2] |
| Median Progression-Free Survival (PFS) | 45.6 months (95% CI, 29.0-Not Reached)[1] | 19.3 months (95% CI, 15.2–39.1)[2] |
| Median Overall Survival (OS) | Not Reached (36-month OS rate: 66.3%)[1] | 51.4 months (95% CI, 29.3-Not Reached)[2] |
Table 2: Efficacy of this compound in Crizotinib-Pretreated ROS1-Positive NSCLC Patients
| Efficacy Metric | This compound (TRUST-I & TRUST-II Pooled Analysis) |
| Objective Response Rate (ORR) | 53.4%[1] |
| Median Duration of Response (DoR) | 16.6 months (95% CI, 10.6-27.3)[1] |
| Median Progression-Free Survival (PFS) | 7.6 months (95% CI, 5.5-12.0)[3] |
| ORR in Patients with G2032R Mutation | 66.7%[3] |
Experimental Protocols
The data presented above are derived from key clinical trials for this compound and crizotinib. The methodologies for these studies are outlined below.
TRUST-I and TRUST-II (this compound)
The TRUST-I (NCT04395677) and TRUST-II (NCT04919811) are Phase 2, open-label, multicenter clinical trials evaluating the efficacy and safety of this compound in patients with advanced ROS1-positive NSCLC.[1][3]
-
Patient Population: The trials enrolled patients with locally advanced or metastatic ROS1-positive NSCLC. Key cohorts included patients who were TKI-naïve and those who had been previously treated with crizotinib.[1][3] ROS1 gene fusion status was confirmed locally.[1]
-
Treatment Regimen: Patients received this compound orally at a dose of 600 mg once daily in 21-day cycles.[1]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1 criteria.[3][4]
-
Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease control rate (DCR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and safety.[3][4] Intracranial ORR was also a key secondary endpoint.[4]
PROFILE 1001 (Crizotinib)
The PROFILE 1001 (NCT00585195) was a Phase 1, multicenter, single-arm study that included an expansion cohort for patients with ROS1-rearranged advanced NSCLC.[2][5]
-
Patient Population: The study enrolled patients with advanced NSCLC harboring ROS1 rearrangements.[2] ROS1 status was determined by fluorescence in situ hybridization (FISH) or reverse transcriptase-polymerase chain reaction (RT-PCR).[2] A significant portion of patients (80%) had received prior platinum-based chemotherapy for metastatic disease.[5]
-
Treatment Regimen: Patients were treated with crizotinib at a starting dose of 250 mg orally twice daily.[2][5]
-
Efficacy Outcome Measures: The primary efficacy outcome measures were ORR and DoR, assessed by an independent radiology review and investigators according to RECIST v1.0.[5]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways of this compound and crizotinib.
Caption: this compound inhibits ROS1 and NTRK fusion proteins, blocking downstream signaling pathways.
Caption: Crizotinib inhibits multiple receptor tyrosine kinases, including ALK, ROS1, and c-MET.
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative clinical trials discussed.
Caption: Generalized workflow for comparative clinical trials of this compound and crizotinib.
Concluding Remarks
The available data suggest that this compound demonstrates a more durable response compared to crizotinib in TKI-naïve ROS1-positive NSCLC, with a substantially longer median duration of response and progression-free survival.[1][2] Furthermore, this compound has shown significant activity in patients whose disease has progressed on crizotinib, including those with the G2032R resistance mutation, a common mechanism of resistance to crizotinib.[3][6] this compound is a next-generation ROS1 inhibitor that has also demonstrated robust intracranial activity.[1][6] An ongoing Phase 3 clinical trial is directly comparing this compound with crizotinib in the first-line setting, which will provide more definitive evidence on the comparative durability of response.[7] These findings position this compound as a potentially superior treatment option for patients with ROS1-rearranged NSCLC.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 6. esmo.org [esmo.org]
- 7. esmo.org [esmo.org]
Taletrectinib: A Comparative Analysis of Kinase Selectivity for ROS1 Over TRKB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taletrectinib's selectivity for the proto-oncogene tyrosine-protein kinase ROS1 over the tropomyosin receptor kinase B (TRKB). This compound is a next-generation, central nervous system (CNS)-active, ROS1 tyrosine kinase inhibitor (TKI) designed to improve efficacy, overcome resistance, and offer a better safety profile compared to earlier-generation inhibitors.[1][2][3] A key aspect of its design is its high selectivity for ROS1 over TRKB, which is linked to a more favorable profile regarding neurological adverse events.[4][5][6]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro biochemical kinase assays, demonstrating this compound's potency and selectivity compared to other ROS1 inhibitors. Lower IC50 values indicate greater potency.
| Compound | ROS1 (IC50, nM) | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) | ROS1 vs TRKB Selectivity (Fold) |
| This compound | 0.07[7][8] | 1.26[7][8] | 1.47[7][8] | 0.18[7] | ~21x |
| Repotrectinib | <0.05[8] | 0.53[8] | <0.05[8] | 0.07[8] | ~1x |
| Entrectinib | Data not specified | Inhibitor[9] | Inhibitor[9] | Inhibitor[9] | Not specified, known TRK inhibitor |
| Crizotinib | Data not specified | Not a primary target | Not a primary target | Not a primary target | Not applicable |
Note: The selectivity fold is calculated as (IC50 for TRKB) / (IC50 for ROS1). Data for Entrectinib and Crizotinib are provided for context as approved ROS1 TKIs, though their primary mechanism and selectivity profiles differ.
As the data indicates, this compound demonstrates a roughly 20-fold greater selectivity for ROS1 over TRKA and TRKB.[7][8] This contrasts sharply with a multi-kinase inhibitor like Repotrectinib, which potently inhibits ROS1 and TRK family kinases with similar potency.[8] This differential activity is clinically significant, as TRKB inhibition in the CNS is associated with a higher incidence of neurological adverse events such as dizziness, dysgeusia (taste disturbance), and paresthesias.[1][5][8] Clinical data from the TRUST-I and TRUST-II trials show that this compound is associated with a low incidence of these neurologic events.[5][10][11]
Experimental Protocols
The determination of kinase inhibitor selectivity and potency, as represented by the IC50 values, is typically conducted using biochemical kinase assays.
Objective: To measure the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the enzymatic activity of a specific kinase (e.g., ROS1, TRKB).
General Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized representation based on common industry practices, such as the ADP-Glo™ Kinase Assay.[12]
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., ROS1, TRKB).
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (this compound) serially diluted to various concentrations.
-
Assay buffer (containing cofactors like MgCl2).
-
Luminescence-based detection reagents (e.g., ADP-Glo™ reagents).
-
Multi-well assay plates (e.g., 384-well).
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
The test inhibitor is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.[12] This allows the inhibitor to bind to the kinase.
-
The kinase reaction is initiated by adding a mixture of the specific substrate and ATP. The concentration of ATP is often set at or near its Michaelis-Menten constant (Km) to reflect physiological conditions.[12]
-
The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at a controlled temperature. During this time, the active kinase transfers a phosphate group from ATP to its substrate, generating adenosine diphosphate (ADP).
-
The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced. In the ADP-Glo™ system, remaining ATP is first depleted, and then the ADP is converted back into a detectable ATP signal via a luciferase-luciferin reaction.[12]
-
The resulting luminescence is measured using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
The luminescence readings are plotted against the inhibitor concentrations.
-
A dose-response curve is generated using non-linear regression analysis.
-
The IC50 value is calculated from this curve, representing the concentration at which the inhibitor reduces the kinase's enzymatic activity by 50%.
-
Note: Radiometric assays, which measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, are also considered a gold standard for kinase profiling and yield similar data.[13][14]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Activated ROS1 fusion proteins trigger multiple downstream oncogenic pathways.[9][15][16]
Caption: The TRKB signaling pathway is crucial for neuronal function and survival.[17][18][19]
Caption: General workflow for a biochemical kinase inhibition assay to determine IC50 values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. AnHeart reports data from ROS1+ NSCLC therapy trial [clinicaltrialsarena.com]
- 3. TRUST-II: a global phase II study of this compound in ROS1-positive non-small-cell lung cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. onclive.com [onclive.com]
- 6. Efficacy and safety of this compound for treatment of ROS1 positive non-small cell lung cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. esmo.org [esmo.org]
- 11. researchgate.net [researchgate.net]
- 12. domainex.co.uk [domainex.co.uk]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Taletrectinib in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of investigational new drugs like taletrectinib is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures not only mitigates risks to personnel and the environment but also ensures the integrity of ongoing research. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.[1]
Standard Operating Procedure for this compound Disposal
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[1][2]
1. Personal Protective Equipment (PPE) and Safety Precautions: Before beginning any disposal procedures, ensure all personnel are equipped with the following PPE:
-
Safety goggles with side-shields[1]
-
Protective gloves[1]
-
Laboratory coat
-
A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
All handling of this compound waste should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
All materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, must be collected as hazardous waste.[3][4]
-
Select a dedicated, compatible hazardous waste container that is in good condition and has a secure lid.[2][4] The container should be clearly labeled.
3. Labeling of Hazardous Waste: Proper labeling is crucial for regulatory compliance and safe handling by waste management personnel. The hazardous waste label should include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound" (avoiding abbreviations)[2]
-
The concentration and quantity of the waste
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number)[2]
-
A contact phone number for the research team[2]
4. Storage of this compound Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be located at or near the point of waste generation and should be registered with your institution's EHS department.[2][5]
-
Ensure that the storage area is secure and that incompatible wastes are segregated.[4]
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [4][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] You will likely need to submit a chemical waste disposal request form.[2]
-
Follow your institution's specific procedures for waste pickup and documentation.
Quantitative Data Summary
While specific quantitative data for this compound disposal (e.g., inactivation concentrations) are not publicly available, the following table summarizes key hazard information from the Safety Data Sheet.
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity, oral (Category 4) | Harmful if swallowed. | H302 |
| Skin corrosion/irritation (Category 2) | Causes skin irritation. | H315 |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation. | H335 |
Data sourced from the this compound Safety Data Sheet.[1]
Experimental Protocols
Detailed experimental protocols for the chemical inactivation of this compound are not provided in the available safety and handling literature. The standard and recommended procedure is to dispose of it as hazardous chemical waste through a licensed disposal vendor, which typically involves incineration.[2][7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
